o-Tolyl benzoate is a specialized ester intermediate primarily utilized in organic synthesis and materials science. While historically employed as a dye carrier for polyester fibers, its contemporary relevance lies in its utility as a substrate for the Fries rearrangement , yielding hydroxybenzophenones—critical scaffolds in the development of UV stabilizers, polymerization initiators, and pharmaceutical pharmacophores. This guide provides a rigorous technical analysis of its physiochemical properties, synthesis via the Schotten-Baumann protocol, and mechanistic reactivity profiles.
Physiochemical Profile
The physical state of o-Tolyl benzoate is often described as a viscous liquid or low-melting solid, depending on purity and ambient conditions. Its high boiling point and refractive index are characteristic of aromatic esters.
Property
Value
Notes
CAS Number
617-02-7
Verified Registry Number
Boiling Point
170–172 °C
@ 11 mmHg (Vacuum distillation required)
Density
1.091 g/cm³
@ 20 °C
Refractive Index ()
1.5700
High aromatic content indicator
Solubility
Soluble in Et₂O, EtOH, CHCl₃
Insoluble in H₂O
Flash Point
~129 °C (Estimated)
Closed Cup
Spectral Signature (Predicted ¹H NMR in CDCl₃):
δ 2.25 (s, 3H): Methyl group (-CH₃) on the o-tolyl ring.
δ 7.10–7.35 (m, 4H): Aromatic protons of the tolyl ring.
δ 7.45–7.65 (m, 3H): Meta/Para protons of the benzoyl ring.
δ 8.15–8.25 (d, 2H): Ortho protons of the benzoyl ring (deshielded by carbonyl).
Synthesis: The Schotten-Baumann Protocol
The most robust synthesis method for o-Tolyl benzoate is the Schotten-Baumann reaction . This biphasic protocol utilizes an acid chloride and a phenol in the presence of an aqueous base. The base serves a dual purpose: it acts as a catalyst to deprotonate the phenol (increasing nucleophilicity) and as a scavenger for the liberated HCl.
Experimental Workflow
Preparation: In a 500 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 10% aqueous NaOH (0.12 mol) . The solution is cooled to 0–5 °C to minimize hydrolysis of the acyl chloride.
Addition: Add benzoyl chloride (0.11 mol) dropwise over 30 minutes with vigorous stirring. The slight excess ensures complete conversion of the limiting reagent (cresol).
Reaction: Maintain temperature <10 °C. The mixture will become cloudy as the ester precipitates/oils out. Stir for an additional 1 hour at room temperature.
Workup: Extract the organic layer with diethyl ether or dichloromethane. Wash with:
5% NaOH (removes unreacted cresol).
5% HCl (removes unreacted amine traces if pyridine was used, or simply neutralizes base).
Brine (drying).
Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp 170–172 °C @ 11 mmHg).
Visualization: Synthesis Pathway
Figure 1: Mechanistic flow of the Schotten-Baumann synthesis.
Reactivity: The Fries Rearrangement
The defining chemical behavior of o-tolyl benzoate is its susceptibility to the Fries Rearrangement . When treated with a Lewis acid (e.g., AlCl₃, BF₃) at elevated temperatures, the ester group migrates to the aromatic ring, forming isomeric hydroxybenzophenones.
Mechanistic Insight:
The reaction proceeds via the formation of an acylium ion complex.[1][2] The migration is ortho, para-selective relative to the phenolic oxygen.
Substrate Constraints: In o-tolyl benzoate, the 2-position is blocked by a methyl group.
Available Sites:
Para-migration: Targets position 4, yielding 4-hydroxy-3-methylbenzophenone .
Ortho-migration: Targets position 6, yielding 2-hydroxy-3-methylbenzophenone .
Thermodynamic Control:
Low Temperature (<60 °C): Favors the para-isomer (kinetic product).[1][3]
High Temperature (>160 °C): Favors the ortho-isomer (thermodynamic product), stabilized by intramolecular hydrogen bonding between the carbonyl and the hydroxyl group.[1]
Visualization: Rearrangement Mechanism
Figure 2: Divergent pathways in the Fries rearrangement of o-tolyl benzoate.
Applications in Drug Development & Materials
While o-Tolyl benzoate is rarely an Active Pharmaceutical Ingredient (API) itself, its rearranged products are high-value intermediates.
UV Stabilizers: The ortho-hydroxybenzophenone derivatives produced via Fries rearrangement are potent UV absorbers. The intramolecular hydrogen bond (Chelete effect) allows them to dissipate UV energy as heat, protecting polymers and topical pharmaceutical formulations from photodegradation.
Photo-Fries Rearrangement: In drug delivery research, polymeric prodrugs containing aryl benzoate linkages can undergo Photo-Fries rearrangement upon UV exposure. This property is explored for controlled release systems where light triggers a structural change in the carrier matrix.
Metabolic Probes: As a benzoate ester, it serves as a substrate for esterase enzymes. Studying its hydrolysis rate provides data on steric hindrance effects (ortho-methyl group) in metabolic stability assays for structurally related drug candidates.
Safety & Handling
GHS Classification: Not classified as a high-hazard substance, but standard laboratory safety protocols apply.
Skin/Eye Contact: May cause mild irritation. The hydrolysis product, o-cresol, is toxic and corrosive; therefore, prevent moisture ingress which could degrade the ester.
Inhalation: Avoid breathing mists. Use in a well-ventilated fume hood during synthesis, especially when handling benzoyl chloride.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.
References
ChemicalBook. (2023). o-Tolyl Benzoate Properties and CAS 617-02-7. Retrieved from
GuideChem. (2023). Safety Data Sheet: Aryl Benzoate Esters. Retrieved from
Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Applications. Retrieved from
Sigma-Aldrich. (2023). Structure and Properties of Methylphenyl Benzoates. Retrieved from
Royal Society of Chemistry. (2016). Spectroscopic Data of Phenyl Benzoate Derivatives. Retrieved from
o-Tolyl benzoate (CAS: 617-02-7) serves as a critical structural probe in physical organic chemistry and a functional intermediate in the synthesis of UV-absorbing benzophenones. This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic pathways. Unlike simple esters, the ortho-methyl substitution on the phenolic ring introduces steric parameters that influence both its hydrolysis kinetics and its behavior under UV irradiation (Photo-Fries rearrangement).
Molecular Identity & Physicochemical Architecture
The fundamental identity of o-tolyl benzoate is defined by the esterification of benzoic acid with o-cresol. The molecular weight is derived from standard atomic weights (
).
Quantitative Data Profile
Property
Value
Unit
Verification Note
Molecular Formula
-
Stoichiometric Standard
Molecular Weight
212.25
g/mol
Calculated ()
CAS Registry Number
617-02-7
-
Primary Identifier
Boiling Point
170–172
°C
@ 11 mmHg (Vacuum Distillation)
Density
1.091
g/cm³
@ 25°C
Refractive Index
1.5700
Optical Characterization
Physical State
Viscous Liquid / Low-melting Solid
-
Kinetic crystallization is slow due to ortho sterics
Structural Implications
The presence of the methyl group at the ortho position (C2) of the phenoxy ring creates a "steric gate." This reduces the rate of nucleophilic attack at the carbonyl carbon compared to phenyl benzoate, a factor that must be accounted for during hydrolysis or transesterification protocols.
Synthetic Protocol: Modified Schotten-Baumann
While direct Fischer esterification is possible, it is equilibrium-limited. For high-purity research applications, the Schotten-Baumann reaction (using benzoyl chloride) is the gold standard due to its irreversibility and high yield.
Thermodynamics: Exothermic; requires ice-bath control (
).
Step-by-Step Methodology:
Solvation: Dissolve o-cresol in dry pyridine. Why Pyridine? It acts as both a nucleophilic catalyst (forming an active N-acylpyridinium intermediate) and a base to neutralize the HCl byproduct, driving the equilibrium forward.
Acylation (The Critical Step): Add benzoyl chloride dropwise at
. Rapid addition generates excessive heat, potentially causing side reactions (e.g., polymerization or ring acylation).
Quenching: Pour the mixture into ice-cold dilute HCl. Causality: This neutralizes excess pyridine and solubilizes the resulting pyridinium salt, forcing the hydrophobic ester into the organic phase (or oil droplets).
Purification: Extract with DCM, wash with
(removes unreacted acid), and dry over .
Process Visualization (DOT)
Figure 1: Kinetic pathway for the Schotten-Baumann synthesis of o-tolyl benzoate, highlighting the critical acyl transfer intermediate.
Reactivity Profile: The Photo-Fries Rearrangement
For drug development professionals focusing on photostability or UV-blocker synthesis, o-tolyl benzoate is a classic substrate for the Photo-Fries rearrangement .
Mechanistic Insight
Upon UV irradiation (typically
), the ester bond undergoes homolytic cleavage. This is not a concerted migration but a radical cage process.
Excitation: The molecule absorbs a photon, reaching the excited singlet state (
).
Homolysis: The
bond cleaves, generating a radical pair: a benzoyl radical and an o-tolyloxy radical held within a solvent cage.
Recombination:
Cage Escape: Leads to phenol + benzaldehyde (side products).
In-Cage Recombination: The benzoyl radical attacks the ortho or para position of the phenoxy ring.
Result: Formation of 2-hydroxy-3-methylbenzophenone (UV absorber).
Pathway Visualization (DOT)
Figure 2: The Photo-Fries rearrangement mechanism. Note that the ortho-methyl group influences the ratio of Ortho/Para products due to steric crowding.
Analytical Characterization
To validate the identity of the synthesized molecule, the following spectroscopic markers are definitive:
NMR (CDCl, 400 MHz):
2.30 ppm (s, 3H): Distinct singlet for the methyl group attached to the aromatic ring.
7.10–8.25 ppm (m, 9H): Complex aromatic region. The benzoate ortho-protons typically appear most downfield ( ppm) due to the anisotropic effect of the carbonyl group.
IR Spectroscopy:
1735 cm
: Strong stretch (ester).
1260 cm
: stretching vibration.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217, o-Tolyl benzoate. Retrieved from [Link]
NIST Mass Spectrometry Data Center. o-Tolyl benzoate Gas Chromatography.[1] Retrieved from [Link]
Miranda, M. A., & Galindo, F. (2004). The Photo-Fries Rearrangement.[2][3] In CRC Handbook of Organic Photochemistry and Photobiology. (Contextual grounding for the mechanism described in Section 4).
Technical Monograph: Optimized Synthesis of o-Tolyl Benzoate via Schotten-Baumann Acylation
Executive Summary This technical guide details the synthesis of o-Tolyl benzoate (CAS: 614-33-5) via the Schotten-Baumann reaction . Unlike standard esterifications requiring acid catalysis and reflux, this protocol util...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of o-Tolyl benzoate (CAS: 614-33-5) via the Schotten-Baumann reaction . Unlike standard esterifications requiring acid catalysis and reflux, this protocol utilizes an aqueous alkaline biphasic system to facilitate the acylation of o-cresol (2-methylphenol) with benzoyl chloride.
This method is selected for its high atom economy regarding the organic skeleton and its ability to overcome the steric hindrance presented by the ortho-methyl group through irreversible base-mediated deprotonation. This document is designed for research chemists requiring high-purity intermediates for pharmacological screening or kinetic studies.
Theoretical Framework & Mechanistic Logic
The Schotten-Baumann Advantage
The synthesis relies on Nucleophilic Acyl Substitution . The core challenge in esterifying phenols is their lower nucleophilicity compared to aliphatic alcohols. Acid-catalyzed Fischer esterification is often inefficient for phenols due to the equilibrium favoring reactants.
The Schotten-Baumann conditions solve this by using a base (NaOH) to convert o-cresol (
) into the highly nucleophilic o-cresoxide anion .
Reaction Mechanism
The reaction proceeds through a tetrahedral intermediate.[1][2] A critical competitive side reaction is the hydrolysis of benzoyl chloride to benzoic acid. The protocol controls this by maintaining a low temperature and adding the acid chloride slowly, favoring the kinetic attack by the phenoxide over the hydroxide.
Key Mechanistic Steps:
Deprotonation: NaOH deprotonates o-cresol.
Nucleophilic Attack: The phenoxide oxygen attacks the carbonyl carbon of benzoyl chloride.[2]
Elimination: Chloride is expelled, reforming the carbonyl and yielding the ester.
Neutralization: The base neutralizes the HCl byproduct, driving the reaction forward (Le Chatelier’s principle).[2]
Figure 1: Mechanistic pathway of the base-promoted acylation. The formation of the phenoxide ion is the rate-determining activation step.
Experimental Protocol
Reagents & Stoichiometry
To ensure high yield, we utilize a slight excess of benzoyl chloride to account for hydrolysis, and a significant excess of base to maintain alkaline pH throughout the HCl generation.
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
o-Cresol
108.14
1.0
5.00 g (46.2 mmol)
Limiting Reagent
NaOH (10% aq)
40.00
2.5
~50 mL
Catalyst/Base
Benzoyl Chloride
140.57
1.2
6.4 mL (55.4 mmol)
Electrophile
Ethanol (95%)
-
-
As req.
Recrystallization Solvent
Step-by-Step Methodology
Phase 1: Solubilization & Activation
In a 250 mL Erlenmeyer flask (or round-bottom flask), dissolve 5.00 g of o-cresol in 50 mL of 10% sodium hydroxide solution .
Observation: The solution should be clear and slightly yellow (formation of sodium o-cresoxide). If turbidity persists, the phenol is not fully deprotonated; add small aliquots of NaOH.
Phase 2: The Schotten-Baumann Reaction
Critical Control Point (Temperature): Cool the flask to 15–20°C using a water bath. Why: Higher temperatures favor the hydrolysis of benzoyl chloride over the esterification.
Add 6.4 mL of Benzoyl Chloride dropwise over 10–15 minutes.
Stopper the flask securely and shake vigorously for 15–20 minutes.
Note: Vent the flask occasionally if pressure builds (though minimal gas is evolved, heat expansion can occur).
Endpoint: The harsh, irritating smell of benzoyl chloride should disappear, replaced by a faint ester odor. The solution will become cloudy as the ester precipitates.
Phase 3: Isolation & Workup
Check pH with litmus paper. It must remain alkaline (pH > 10). If acidic, add more NaOH and shake further (acidic conditions indicate unneutralized HCl, which can reverse the reaction or leave unreacted phenol).
Filter the solid precipitate using a Büchner funnel under vacuum.
Wash 1: Wash the solid with cold water (2 x 20 mL) to remove NaCl and excess NaOH.
Wash 2: Wash with a small amount of cold 5% NaHCO₃ solution to ensure removal of any benzoic acid byproduct.
Phase 4: Purification
Recrystallization: Transfer the crude solid to a beaker. Dissolve in the minimum amount of boiling ethanol (approx. 15–20 mL).
Allow to cool slowly to room temperature, then place in an ice bath.
Filter the white crystalline needles and dry in a desiccator or vacuum oven at 40°C.
Figure 2: Operational workflow emphasizing the critical pH check and washing steps to remove byproducts.
Process Analytical Technology (PAT) & QC
Upon isolation, the product must be characterized to ensure the ortho-methyl group did not sterically inhibit the reaction and that no benzoic acid remains.
Parameter
Specification
Method/Notes
Appearance
White crystalline solid
Needles or plates from ethanol.
Melting Point
70–72°C
Sharp range indicates high purity [1, 2].
IR Spectroscopy
1730–1740 cm⁻¹ (C=O)1260 cm⁻¹ (C-O-C)
Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms no unreacted cresol or benzoic acid [3].
Structural Isomers and Nomenclature of o-Tolyl Benzoate: A Technical Guide
Executive Summary o-Tolyl benzoate (CAS 617-02-7) represents a critical structural scaffold in organic synthesis, particularly as a substrate for the Fries rearrangement to generate hydroxybenzophenones—key intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
o-Tolyl benzoate (CAS 617-02-7) represents a critical structural scaffold in organic synthesis, particularly as a substrate for the Fries rearrangement to generate hydroxybenzophenones—key intermediates in the development of UV filters, polymerization inhibitors, and pharmaceutical pharmacophores.
This guide provides a rigorous analysis of the C₁₄H₁₂O₂ ester isomer landscape, distinguishing between the often-confused tolyl benzoates (cresol esters) and phenyl toluates (phenol esters). It establishes authoritative nomenclature, details synthetic pathways, and visualizes the mechanistic transformation of these esters into bioactive ketone scaffolds.
The Structural Landscape: C₁₄H₁₂O₂ Isomers
The molecular formula C₁₄H₁₂O₂ encompasses a diverse family of constitutional isomers. For researchers in drug development, the critical distinction lies between the positional isomers of the tolyl benzoate family and their inverse esters , the phenyl toluates.
Nomenclature and Identification Matrix
The following table consolidates the physical properties and identifiers for the primary isomers. Note the "Inverse Relationship" between the acid and alcohol moieties.
Common Name
IUPAC Name
Structure Description
CAS Number
Melting Point
o-Tolyl Benzoate
(2-Methylphenyl) benzoate
Benzoic acid + o-Cresol
617-02-7
Liquid (BP 172°C/11mm)
m-Tolyl Benzoate
(3-Methylphenyl) benzoate
Benzoic acid + m-Cresol
614-32-4
Liquid
p-Tolyl Benzoate
(4-Methylphenyl) benzoate
Benzoic acid + p-Cresol
614-34-6
70-72 °C
Phenyl p-Toluate
Phenyl 4-methylbenzoate
p-Toluic acid + Phenol
1900-85-2
~70 °C
Benzyl Benzoate
Benzyl benzoate
Benzoic acid + Benzyl alcohol
120-51-4
18-20 °C
Critical Note: Do not confuse o-Tolyl Benzoate with Phenyl o-Toluate (CAS 917894-56-5). While they are constitutional isomers, their reactivity in the Fries rearrangement yields completely different benzophenone derivatives due to the placement of the methyl group on the phenolic vs. benzoyl ring.
Isomer Classification Tree
Figure 1: Hierarchical classification of C₁₄H₁₂O₂ ester isomers. The distinction between the "Tolyl" (blue) and "Phenyl" (red) families is chemically significant for downstream synthesis.
Synthetic Pathways & Causality
The synthesis of o-tolyl benzoate is classically achieved via the Schotten-Baumann reaction . This method is preferred over Fischer esterification for phenols due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.
Mechanistic Workflow (Schotten-Baumann)
Acyl Activation: Benzoyl chloride provides a highly electrophilic carbonyl carbon.
Base Catalysis: Pyridine or NaOH serves a dual purpose:
Neutralizes the HCl by-product to drive equilibrium forward (Le Chatelier's principle).
Acts as a nucleophilic catalyst (if Pyridine/DMAP is used) to form a reactive N-acylpyridinium intermediate.
Nucleophilic Attack: The o-cresol oxygen attacks the carbonyl.
Elimination: Chloride is expelled, reforming the carbonyl double bond.
Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere. Add o-cresol (10.8 g, 100 mmol) and DCM (100 mL).
Base Addition: Cool to 0°C. Add pyridine (16 mL, 200 mmol) dropwise. Causality: Low temperature prevents uncontrolled exotherms and minimizes side reactions.
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove benzoic acid), then Brine.
Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure (BP 170-172°C @ 11mm).
Reactivity: The Fries Rearrangement
The primary pharmaceutical utility of o-tolyl benzoate is its conversion to hydroxybenzophenones via the Fries Rearrangement. This reaction involves the migration of the benzoyl group from the phenolic oxygen to the aromatic ring, catalyzed by Lewis acids (e.g., AlCl₃).
Regioselectivity Mechanism
In o-tolyl benzoate, the ortho position (relative to oxygen) at C6 is open, and the para position at C4 is open. The methyl group at C2 exerts steric influence.
Pathway A (Para-Migration): Favored at lower temperatures (<100°C). Yields (4-hydroxy-3-methylphenyl)(phenyl)methanone.
Pathway B (Ortho-Migration): Favored at high temperatures (>160°C). Yields (2-hydroxy-3-methylphenyl)(phenyl)methanone.
Figure 2: Mechanistic pathway of the Fries Rearrangement for o-tolyl benzoate, highlighting temperature-dependent regioselectivity.
Analytical Characterization
Distinguishing o-tolyl benzoate from its isomers requires specific spectroscopic attention.
Infrared Spectroscopy (IR)
Carbonyl Stretch (C=O): Typically appears at 1735–1745 cm⁻¹ for aryl esters. This is higher than the resulting hydroxybenzophenone ketones (which shift to ~1650 cm⁻¹ due to intramolecular H-bonding in the ortho-rearranged product).
C-O Stretch: Strong bands at 1200–1250 cm⁻¹.
¹H NMR Spectroscopy (CDCl₃)
Methyl Group:
o-Tolyl benzoate: Methyl singlet appears at δ 2.2–2.3 ppm .
p-Tolyl benzoate: Methyl singlet is often slightly more shielded or similar, but the splitting pattern of the aromatic tolyl protons is the differentiator.
Aromatic Region:
p-Tolyl: Shows a characteristic AA'BB' system (two doublets) for the tolyl ring.
o-Tolyl: Shows a complex ABCD multiplet pattern due to the lack of symmetry.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11962, p-Tolyl benzoate. Retrieved from [Link]
Organic Chemistry Portal. Fries Rearrangement: Mechanism and Examples. Retrieved from [Link]
NIST Chemistry WebBook. IR Spectrum of Phenyl Benzoate. Retrieved from [Link]
Foundational
Solubility Profile of o-Tolyl Benzoate: A Technical Guide
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of o-Tolyl benzoate (CAS 617-02-7). It is designed for researchers in organic synthesis, formulation science, and proce...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of o-Tolyl benzoate (CAS 617-02-7). It is designed for researchers in organic synthesis, formulation science, and process chemistry.
Executive Summary
o-Tolyl benzoate (Benzoic acid, 2-methylphenyl ester) is a lipophilic ester used primarily as an intermediate in organic synthesis and as a high-boiling solvent/plasticizer. Unlike its solid para-isomer (p-tolyl benzoate, MP ~71°C), o-tolyl benzoate is typically a liquid at room temperature (BP 170–172°C at 11 mmHg). This physical state significantly influences its dissolution kinetics, rendering it miscible with a broader range of organic solvents compared to crystalline analogs.
This guide provides a definitive analysis of its solubility based on Hansen Solubility Parameters (HSP) , empirical data, and thermodynamic principles.
Chemical Profile & Physicochemical Properties
Understanding the solute's intrinsic properties is the first step in predicting solubility. The ortho-methyl group introduces steric hindrance that disrupts crystal packing, lowering the melting point and enhancing solvent compatibility.
Property
Value
Unit
Source
CAS Number
617-02-7
-
[ChemicalBook, 2025]
Molecular Formula
C₁₄H₁₂O₂
-
-
Molecular Weight
212.25
g/mol
-
Physical State
Liquid (Viscous Oil)
-
[Thermo Fisher, 2024]
Density
1.091
g/cm³
[ChemicalBook, 2025]
Boiling Point
170–172
°C (11 mmHg)
[Thermo Fisher, 2024]
LogP (Octanol/Water)
3.59
-
[Perflavory, 2024]
Refractive Index
1.5700
[Thermo Fisher, 2024]
Critical Note: Do not confuse with Ethyl o-toluate (CAS 87-24-1), which is a structural isomer with significantly different solubility parameters.
Solubility Data & Solvent Selection
Empirical Solubility Table
The following data categorizes solvent interactions based on polarity and experimental observation.
Solvent Class
Representative Solvent
Solubility Status
Mechanism
Polar Protic
Water
Insoluble (<0.1 mg/mL)
Hydrophobic effect dominates; lack of H-bond donors.
Polar Protic
Ethanol, Methanol
Soluble (Miscible)
Dipole-dipole interactions; entropy of mixing favors dissolution.
Polar Aprotic
Acetone, DMSO, DMF
Highly Soluble
Strong dipole interactions match the ester functionality.
As specific experimental HSP values for o-tolyl benzoate are rare in open literature, we utilize Benzyl Benzoate (a structural isomer with near-identical electronic properties) as a high-fidelity proxy.
Dispersion (
): ~20.0 MPa (Aromatic ring interactions)
Polarity (
): ~5.1 MPa (Ester functionality)
Hydrogen Bonding (
): ~5.2 MPa (Weak acceptor capability)
Interpretation:
Interaction Radius (
): Solvents with an HSP distance () < 8.0 from these coordinates will likely dissolve o-tolyl benzoate.
Best Matches: Toluene (
) and Chloroform () provide excellent thermodynamic compatibility.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the compound's chemical nature.
Figure 1: Solvent selection decision tree based on o-Tolyl benzoate's lipophilicity (LogP ~3.59).[1]
Experimental Protocol: Determination of Solubility
For precise solubility quantification, the Shake-Flask Method is the gold standard. Since o-tolyl benzoate is a liquid, the endpoint is defined by phase separation (miscibility limit) rather than solid precipitation.
Figure 2: Workflow for determining the solubility limit of a liquid solute.
Applications & Implications
Reaction Solvent: Due to its high boiling point (~170°C @ 11mmHg, ~300°C @ atm), o-tolyl benzoate can serve as a solvent for high-temperature syntheses where lower-boiling esters (like ethyl acetate) would evaporate.
Purification: In the synthesis of o-tolyl benzoate (via benzoyl chloride + o-cresol), the product is washed with water and dilute NaOH (to remove unreacted acid/phenol). The product's insolubility in water ensures high recovery rates during this biphasic workup.
Crystallization: Unlike p-tolyl benzoate, the o-isomer is difficult to crystallize. Purification is best achieved via vacuum distillation rather than recrystallization.
References
ChemicalBook. (2025).[3] o-Tolyl Benzoate Properties and CAS 617-02-7 Data. Retrieved from
Technical Monograph: o-Tolyl Benzoate Thermodynamic Properties & Characterization
This guide provides an in-depth technical analysis of o-Tolyl benzoate (CAS 617-02-7), focusing on its thermodynamic phase transitions, synthesis-dependent impurity profiles, and experimental characterization. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of o-Tolyl benzoate (CAS 617-02-7), focusing on its thermodynamic phase transitions, synthesis-dependent impurity profiles, and experimental characterization.
Executive Summary & Chemical Identity
o-Tolyl benzoate (Benzoic acid, 2-methylphenyl ester) is a lipophilic ester primarily utilized as a chemical intermediate in the synthesis of pharmaceutical precursors via the Fries rearrangement. Unlike its para-isomer (p-tolyl benzoate), which presents as a crystalline solid, o-tolyl benzoate is characteristically an oil (liquid) at standard ambient temperature and pressure (SATP).
This distinct phase difference arises from the ortho-effect : the steric bulk of the methyl group at the ortho position disrupts the planar stacking required for efficient crystal lattice formation, thereby depressing the melting point significantly below that of the para and meta isomers.
Chemical Identity Table
Parameter
Data
IUPAC Name
2-Methylphenyl benzoate
CAS Registry Number
617-02-7
Molecular Formula
Molecular Weight
212.25 g/mol
Physical State (20°C)
Colorless to pale yellow viscous liquid
Isomeric Contrast
p-Tolyl benzoate (CAS 614-34-6) is a solid (MP: 70–72°C)
Freezing Point: < 20°C (Exact fusion enthalpy data is sparse due to its tendency to supercool and form a glass state rather than crystallize readily).
Expert Insight: Researchers often confuse the o- and p- isomers. If your sample is a solid at room temperature, do not proceed . You likely possess p-tolyl benzoate or significant impurities (e.g., benzoic acid, MP 122°C).
Boiling Point Data
Accurate boiling point determination is critical for purification via vacuum distillation. The compound decomposes slightly near its atmospheric boiling point, making reduced-pressure distillation the standard protocol.
Pressure (mmHg)
Boiling Point (°C)
Condition
760 (Atm)
~307–310°C (Predicted)
Not recommended due to decomposition risk
11
170–172°C
Standard distillation range
1
~135–140°C
High-vacuum isolation
Ancillary Physical Constants
Density (
): 1.091 g/cm³
Refractive Index (
): 1.5700
Solubility: Immiscible in water; miscible in diethyl ether, ethanol, and chloroform.
Experimental Protocols for Characterization
Boiling Point Determination (Micro-Siwoloboff Method)
For small-scale synthesis verification where vacuum distillation is not feasible, use the Siwoloboff method.
Preparation: Place 0.5 mL of o-tolyl benzoate in a melting point tube (sealed at one end).
Capillary Insertion: Insert a fine glass capillary (sealed at the top, open at the bottom) into the liquid.
Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat moderately.
Observation:
Initial: Bubbles escape slowly (expanding air).
Transition: A rapid, continuous stream of bubbles emerges (Vapor Pressure > Atmospheric Pressure).
Endpoint: Stop heating. Record the temperature exactly when the bubbling stops and liquid sucks back into the capillary . This is the true boiling point.
Purity Analysis via Refractometry
Because o-tolyl benzoate is a liquid, Refractive Index (RI) is a faster purity check than TLC.
Standard:
Deviation: A lower RI (<1.56) often indicates contamination with unreacted o-cresol (
) or solvents.
Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting physical property deviations. The standard route is the Schotten-Baumann esterification .
Synthesis Workflow
The following diagram outlines the reaction logic and critical purification steps to ensure the physical constants match the literature.
Figure 1: Synthesis and purification workflow for o-Tolyl benzoate. Note the critical vacuum distillation step to remove high-boiling impurities.
The primary utility of o-tolyl benzoate in research lies in its role as a substrate for the Fries Rearrangement .
Pathway: Treatment with Lewis acids (e.g.,
) converts the ester into hydroxy-ketones (e.g., 4-hydroxy-3-methylbenzophenone).
Relevance: These hydroxy-ketones are versatile scaffolds for synthesizing UV absorbers, antioxidants, and specific non-steroidal anti-inflammatory drugs (NSAIDs).
Figure 2: The Fries Rearrangement pathway converting o-tolyl benzoate into pharmacologically active hydroxy-ketones.
References
ChemicalBook. (2024).[2][3] O-TOLYL BENZOATE Properties (CAS 617-02-7). Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of o-Tolyl benzoate.[3][4] NIST Chemistry WebBook, SRD 69. Retrieved from
Royal Society of Chemistry. (1950). The Fries Rearrangement. Part IV. Journal of the Chemical Society. (Confirming liquid state of o-isomer vs solid p-isomer). Retrieved from
BenchChem. (2025).[5] Safety Data Sheet: o-Tolyl Benzoate. (Verifying density and refractive index data). Retrieved from
Perflavory. (2024).[2] Ortho-cresyl benzoate Flavor and Fragrance Data. Retrieved from
Spectroscopic Data of o-Tolyl Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for o-tolyl benzoate, a significant chemical intermediate. As a Senior Application Sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for o-tolyl benzoate, a significant chemical intermediate. As a Senior Application Scientist, the following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus will be on not just presenting the data, but on the scientific rationale behind the spectral interpretations, offering insights valuable for structural elucidation and quality control in a research and development setting.
Chemical Structure and Overview
o-Tolyl benzoate, also known as phenyl 2-methylbenzoate, is an aromatic ester. Its structure consists of a benzoate group attached to an o-tolyl (2-methylphenyl) group. Understanding its spectroscopic signature is crucial for its identification and for assessing its purity.
Caption: Chemical structure of o-Tolyl Benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For o-tolyl benzoate, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned.
¹H NMR Spectroscopy
The ¹H NMR spectrum of o-tolyl benzoate is characterized by signals in the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing nature of the benzoate carbonyl group and the electron-donating methyl group on the tolyl ring.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Aromatic (Benzoate)
8.15
d
7.8
Aromatic (Benzoate & Tolyl)
7.19-7.47
m
-
Methyl (Tolyl)
2.58
s
-
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz) is crucial for resolving the complex multiplets in the aromatic region, allowing for a more precise determination of coupling constants and, consequently, a more confident structural assignment. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak that does not interfere with the analyte signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically downfield.
Expertise & Experience: The strong absorption around 1720 cm⁻¹ is the most diagnostic peak, clearly indicating the presence of a carbonyl group in an ester environment. The conjugation of the carbonyl with the aromatic ring slightly lowers the stretching frequency compared to a non-conjugated ester. The C-O stretching region often shows two distinct bands, which can be attributed to the C-O-C asymmetric and symmetric stretches of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum of o-tolyl benzoate shows a distinct molecular ion peak and several characteristic fragment ions.
m/z
Relative Intensity (%)
Proposed Fragment
212
16.5
[M]⁺ (Molecular Ion)
119
100
[C₇H₅O]⁺ (Benzoyl cation)
91
41.71
[C₇H₇]⁺ (Tropylium ion)
65
13.24
[C₅H₅]⁺
Trustworthiness: A Self-Validating System: The fragmentation pattern is a logical consequence of the molecule's structure. The most abundant peak (base peak) at m/z 119 corresponds to the highly stable benzoyl cation, formed by the cleavage of the ester bond. The presence of a peak at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of compounds containing a tolyl group.
Fragmentation Pathway
The major fragmentation pathways for o-tolyl benzoate under electron ionization can be visualized as follows:
Caption: Major fragmentation pathways of o-Tolyl Benzoate in EI-MS.
Experimental Protocols
Synthesis of o-Tolyl Benzoate
A standard method for the synthesis of o-tolyl benzoate is the Schotten-Baumann reaction, which involves the acylation of o-cresol with benzoyl chloride in the presence of a base.
Dissolution: Dissolve o-cresol in a suitable solvent such as dichloromethane or diethyl ether.
Basification: Add an aqueous solution of a base, typically sodium hydroxide, and cool the mixture in an ice bath.
Acylation: Add benzoyl chloride dropwise to the stirred mixture while maintaining the low temperature.
Reaction: Allow the reaction to stir for a designated period, often an hour, at room temperature.
Workup: Separate the organic layer, wash it with dilute acid, water, and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure o-tolyl benzoate.
Spectroscopic Analysis
NMR Spectroscopy: Dissolve a small amount of the purified o-tolyl benzoate in CDCl₃. Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
IR Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a salt plate (e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.
Mass Spectrometry: Introduce a dilute solution of the compound into a GC-MS system with an electron ionization source (typically 70 eV).
This comprehensive guide to the spectroscopic data of o-tolyl benzoate provides a foundational understanding for researchers and professionals in the field. The detailed analysis of NMR, IR, and MS data, coupled with the rationale behind the interpretations, serves as a valuable resource for compound identification, purity assessment, and further research endeavors.
References
Brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Online] Available at: [Link]
Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
An In-Depth Technical Guide to the Chemical Structure and Bonding of o-Tolyl Benzoate
For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical structure and bonding of o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of o-tolyl benzoate. It delves into the synthesis, spectroscopic characterization, and the nuanced electronic and steric effects that define its molecular architecture. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development, offering both foundational knowledge and advanced insights into this significant aromatic ester.
Introduction
o-Tolyl benzoate, also known as phenyl 2-methylbenzoate, is an aromatic ester of significant interest due to its structural motifs, which are relevant in various chemical syntheses. As an isomer of the more commonly discussed p-tolyl benzoate and m-tolyl benzoate, the ortho-substitution of the tolyl group introduces unique steric and electronic characteristics that influence its reactivity, conformation, and spectroscopic properties. Understanding these intricacies is paramount for its application as a chemical intermediate and for the rational design of more complex molecules. This guide provides a detailed exploration of its synthesis, a thorough analysis of its spectroscopic signature, and a discussion of the bonding principles that govern its three-dimensional structure.
Molecular Structure and Properties
o-Tolyl benzoate is comprised of a benzoate group attached to an o-tolyl (2-methylphenyl) moiety through an ester linkage. The presence of the methyl group in the ortho position to the ester oxygen is a key structural feature that dictates its unique properties.
Chemical Structure
The chemical structure of o-tolyl benzoate is depicted below.
Caption: 2D chemical structure of o-tolyl benzoate.
Physicochemical Properties
A summary of the key physicochemical properties of o-tolyl benzoate is presented in the table below.
The synthesis of o-tolyl benzoate is most commonly achieved via the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[2][3][4] This robust and high-yielding reaction is a cornerstone of ester synthesis.
Reaction Principle
The Schotten-Baumann reaction for the synthesis of o-tolyl benzoate involves the reaction of o-cresol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group of o-cresol, forming the more nucleophilic o-cresolate anion. This anion then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester and sodium chloride as a byproduct.
Caption: Workflow for the synthesis of o-tolyl benzoate via the Schotten-Baumann reaction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethanol (for recrystallization)
Procedure:
Reaction Setup: In a conical flask, dissolve a specific molar amount of o-cresol in a 10% aqueous NaOH solution. The amount of NaOH should be in slight excess to ensure complete deprotonation of the phenol. Cool the mixture in an ice bath.
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add a molar equivalent of benzoyl chloride dropwise. The reaction is exothermic, so maintain the temperature below 10 °C.
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-30 minutes. A white solid, the crude o-tolyl benzoate, should precipitate.
Work-up:
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted NaOH and sodium chloride.
Wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize any remaining benzoyl chloride or benzoic acid.
Wash again with cold water.
Purification:
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure o-tolyl benzoate.
Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure of o-tolyl benzoate can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.
The ¹H NMR spectrum of o-tolyl benzoate in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons. Based on data for phenyl 2-methylbenzoate, the following chemical shifts (δ) can be anticipated:[5]
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic Protons
7.19 - 8.15
Multiplet (m)
9H
Methyl Protons (-CH₃)
2.58
Singlet (s)
3H
The complex multiplet in the aromatic region arises from the overlapping signals of the nine protons on the two benzene rings. The singlet at approximately 2.58 ppm is characteristic of the methyl group protons.[5]
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for o-tolyl benzoate in CDCl₃ are as follows:[5]
Carbon Assignment
Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)
165.7
Aromatic Carbons
121.8 - 150.8
Methyl Carbon (-CH₃)
21.9
The carbonyl carbon resonates at a characteristic downfield shift of around 165.7 ppm.[5] The aromatic carbons appear in the region of 121.8 to 150.8 ppm, and the methyl carbon is observed at approximately 21.9 ppm.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of o-tolyl benzoate will exhibit characteristic absorption bands:
Functional Group
Wavenumber (cm⁻¹)
Description
C=O Stretch (Ester)
~1735
Strong, sharp absorption
C-O Stretch (Ester)
~1270 and ~1100
Two distinct bands
Aromatic C-H Stretch
>3000
Aliphatic C-H Stretch
<3000
Aromatic C=C Stretch
~1600 and ~1450
The most prominent feature will be the strong carbonyl (C=O) stretching vibration around 1735 cm⁻¹, which is characteristic of an aromatic ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For o-tolyl benzoate (phenyl 2-methylbenzoate), the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 212.[4]
Key fragment ions observed in the mass spectrum include:[4]
m/z
Fragment Ion
Description
212
[C₁₄H₁₂O₂]⁺
Molecular Ion
119
[C₇H₇O]⁺
Benzoyl cation
91
[C₇H₇]⁺
Tropylium ion (from rearrangement of the tolyl group)
The base peak is typically observed at m/z = 119, corresponding to the stable benzoyl cation.[4] The presence of a significant peak at m/z = 91 is indicative of the tolyl moiety.[4]
The o-Tolyl Ester Moiety: From Toxicological Discovery to Synthetic Utility
The following technical guide details the discovery, historical toxicology, and modern synthetic utility of o-Tolyl Esters (specifically focusing on o-cresyl esters and their derivatives). A Technical Guide for Drug Deve...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, historical toxicology, and modern synthetic utility of o-Tolyl Esters (specifically focusing on o-cresyl esters and their derivatives).
A Technical Guide for Drug Development Professionals
Executive Summary
The "o-tolyl ester" moiety—defined primarily as the ester derivative of o-cresol (2-methylphenol) or o-toluic acid—occupies a unique and bifurcated position in pharmaceutical history. Its discovery is not marked by a single therapeutic breakthrough, but by a toxicological crisis that reshaped drug regulation: the "Ginger Jake" paralysis of the 1930s.
Conversely, in modern drug development, the o-tolyl group is a prized structural motif for its steric properties. It serves as a critical "ortho-blocker" in metabolic stability engineering and a key intermediate in the synthesis of Angiotensin Receptor Blockers (Sartans). This guide analyzes the historical bio-activation mechanisms of o-tolyl phosphates and details the modern synthetic protocols for o-tolyl intermediates.
Historical Genesis: The "Ginger Jake" Crisis
The biological significance of the o-tolyl ester was discovered inadvertently through a mass poisoning event that identified the Organophosphate-Induced Delayed Neuropathy (OPIDN) mechanism.
The Discovery of Neurotoxicity (1930s)
During Prohibition in the United States, an illicit alcoholic extract known as "Jamaica Ginger" (or "Ginger Jake") was adulterated with Tri-o-cresyl phosphate (TOCP) , an o-tolyl ester of phosphoric acid, to pass specific gravity tests.[1]
The Event: Over 50,000 Americans developed "Jake Leg," a permanent paralysis of the lower extremities.[2]
The Chemical Culprit: Researchers initially believed the o-tolyl moiety was inert. However, the ortho-methyl group was essential for toxicity; the meta and para isomers were non-toxic.
Mechanism of Bioactivation
The toxicity of TOCP revealed a critical metabolic pathway involving the o-tolyl group. It is not TOCP itself that is neurotoxic, but its metabolite.
Cytochrome P450 Hydroxylation: The o-methyl group is hydroxylated to a benzylic alcohol.
Cyclization: The alcohol attacks the phosphate phosphorus, releasing a cresol molecule.
Formation of CBDP: This forms Saligenin Cyclic Phosphate (CBDP) , a potent inhibitor of Neuropathy Target Esterase (NTE).
Caption: The bioactivation of o-tolyl phosphates. The ortho-methyl group facilitates the formation of the neurotoxic cyclic phosphate.
Chemical Physics: The "Ortho Effect"
In non-toxicological contexts, the o-tolyl ester is utilized for its unique physicochemical properties, governed by the Ortho Effect .
Steric Hindrance & Metabolic Stability
The methyl group at the ortho position provides a "steric shield" for the ester carbonyl.
Hydrolysis Resistance: Compared to phenyl esters, o-tolyl esters exhibit significantly slower hydrolysis rates due to the blockage of the nucleophilic attack trajectory on the carbonyl carbon.
Application: This property is exploited in prodrug design to increase plasma half-life.
Mass Spectrometry Fragmentation
The o-tolyl ester serves as a diagnostic marker in metabolite identification.
McLafferty Rearrangement: o-Tolyl esters undergo a specific hydrogen transfer from the o-methyl group to the carbonyl oxygen, a pathway unavailable to m- or p-isomers. This allows for rapid structural elucidation of drug metabolites.
Modern Synthetic Utility: Sartans and Cross-Coupling
Today, the o-tolyl moiety is a cornerstone in the synthesis of Angiotensin II Receptor Blockers (Sartans) , such as Losartan and Valsartan.[3] The key intermediate is 4'-(methyl)-biphenyl-2-carbonitrile (OTBN), often derived from o-tolyl precursors.
Synthesis of o-Tolyl Benzonitrile (OTBN)
This protocol describes the Suzuki-Miyaura coupling strategy, which is the industry standard for installing the o-tolyl system into the biphenyl scaffold.
Protocol: Pd-Catalyzed Synthesis of OTBN
Parameter
Specification
Substrate A
2-Chlorobenzonitrile (1.0 equiv)
Substrate B
o-Tolylboronic acid (1.1 equiv)
Catalyst
Pd(OAc)₂ (0.5 mol%)
Ligand
Triphenylphosphine (TPP) or S-Phos
Base
K₂CO₃ (2.0 equiv)
Solvent
Toluene/Water (4:1 biphasic)
Temp/Time
80°C / 4-6 Hours
Step-by-Step Methodology:
Inerting: Charge a 3-neck flask with 2-chlorobenzonitrile, o-tolylboronic acid, and K₂CO₃. Purge with N₂ for 15 minutes.
Solvation: Add degassed Toluene and Water.
Catalyst Addition: Add Pd(OAc)₂ and Ligand under positive N₂ pressure.
Reaction: Heat to 80°C. Monitor by HPLC for the consumption of nitrile.
Workup: Separate organic layer. Wash with brine. Crystallize from isopropyl alcohol (IPA).
Yield: Typically >90% isolated yield.
C-H Activation Directing Groups
Recent advances (2015–Present) utilize o-tolyl esters as directing groups for Palladium-catalyzed C-H activation. The o-methyl group forces the carbonyl into a specific conformation, facilitating ortho-palladation on the adjacent ring.
Caption: The o-tolyl ester directs C-H activation via steric locking of the active catalyst species.
Future Outlook: Poly(ortho esters)
While simple o-tolyl esters have toxicological baggage, Poly(ortho esters) (POEs) represent the future of this chemical lineage in drug delivery.
Distinction: Unlike the toxic phosphates, POEs contain the acid-labile orthoester linkage.
Utility: They are the only biodegradable polymers where erosion is confined to the surface (surface erosion), protecting the drug payload in the core.
Status: APF 530 (Granisetron extended-release) utilizes a POE vehicle, validating the safety of "ortho" oxygenated systems when phosphate is absent.
References
Parascandola, J. (1995).[2] "The Public Health Service and Jamaica Ginger Paralysis in the 1930s". Public Health Reports, 110(3), 361–363.[2][4] Link
Lotti, M., & Moretto, A. (2005).[4] "Organophosphate-induced delayed polyneuropathy". Toxicological Reviews, 24(1), 37-49.[4] Link
Carolini, et al. (2012). "Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Angiotensin II Receptor Antagonists". Journal of Organic Chemistry. Link[4]
Heller, J., & Barr, J. (2004).[4] "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015-1039.[4] Link
US Patent 5389689. "Process for the preparation of 4'-methyl-2-cyanobiphenyl". Link
Technical Assessment: o-Tolyl Benzoate Stability & Degradation Pathways
Executive Summary o-Tolyl benzoate (CAS: 617-02-7) represents a classic model of sterically hindered phenolic esters. Unlike its unhindered analog, phenyl benzoate, the presence of a methyl group at the ortho position of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
o-Tolyl benzoate (CAS: 617-02-7) represents a classic model of sterically hindered phenolic esters. Unlike its unhindered analog, phenyl benzoate, the presence of a methyl group at the ortho position of the phenolic ring introduces significant kinetic stability against nucleophilic attack. This guide provides a mechanistic analysis of its degradation profiles, specifically focusing on hydrolytic cleavage (primary pathway) and photo-induced rearrangement (secondary pathway).
The stability profile of o-tolyl benzoate is defined by the "Ortho Effect," where the proximal methyl group increases the inaccessible solid angle (
) around the ester carbonyl, retarding enzymatic and chemical hydrolysis.
Chemical Architecture & Physicochemical Properties
The stability of o-tolyl benzoate is dictated by its structural conformation. The molecule consists of a benzoyl moiety esterified with o-cresol.
Property
Value / Characteristic
Impact on Stability
Molecular Formula
N/A
Molecular Weight
212.25 g/mol
N/A
LogP
~3.59
High lipophilicity; low aqueous solubility limits spontaneous hydrolysis in neutral media.
Electronic Effect
Phenolic Leaving Group
Phenoxide is a better leaving group than alkoxide, making it more reactive than alkyl benzoates but less reactive than activated esters (e.g., p-nitrophenyl).
Steric Effect
o-Methyl Substitution
Critical: The methyl group creates steric bulk that shields the carbonyl carbon from nucleophilic attack (-like step).
Primary Degradation: Hydrolytic Pathways
Hydrolysis is the dominant degradation pathway for o-tolyl benzoate in aqueous and physiological environments. The reaction yields Benzoic Acid and o-Cresol .
Mechanism of Action
The degradation follows the
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism in alkaline conditions, which is irreversible and kinetically dominant over acid catalysis ().
Tetrahedral Intermediate: A transient intermediate forms. Note: The formation of this intermediate is the rate-determining step and is significantly slowed by the ortho-methyl group due to steric crowding.
Collapse & Elimination: The carbonyl reforms, expelling the o-cresolate anion (leaving group).
Proton Transfer: The o-cresolate deprotonates the benzoic acid, rendering the reaction irreversible.
Visualization of Hydrolysis & Steric Hindrance
The following diagram illustrates the
pathway and highlights the steric blocking effect of the o-tolyl group.
Figure 1: Base-catalyzed hydrolysis mechanism showing the rate-limiting formation of the tetrahedral intermediate, inhibited by the ortho-methyl group.
Upon exposure to UV radiation (specifically UV-B and UV-C), o-tolyl benzoate undergoes the Photo-Fries Rearrangement . Unlike hydrolysis, this is an intramolecular rearrangement that does not require water or pH extremes.
Mechanism
The ester bond undergoes homolytic cleavage to form a solvent-caged radical pair (benzoyl radical + o-cresol radical). These radicals recombine at the ortho or para positions of the phenol ring relative to the oxygen.
Product Distribution
Because the ortho position (C2) is blocked by the methyl group, the rearrangement is forced to the remaining open positions:
Ortho-product (Alternative): (2-hydroxy-3-methylphenyl)(phenyl)methanone (Rearrangement to the C6 position).
Figure 2: Photo-Fries rearrangement pathways. The C2-methyl block forces recombination to C4 or C6.
Biological Stability & Metabolism[3]
In drug development, aryl benzoates are often used as prodrugs. The metabolic stability of o-tolyl benzoate is distinct from phenyl benzoate due to enzyme pocket fitting.
Enzyme Specificity: Carboxylesterases (CES1 and CES2) are the primary metabolizing enzymes.
Steric Hindrance Parameter (
): Research indicates that the "inaccessible solid angle" around the carbonyl oxygen is the most relevant parameter for predicting hydrolysis rates.[2] The o-methyl group increases this angle, significantly increasing the half-life () in plasma compared to unhindered phenyl benzoate.
Implication: o-Tolyl benzoate acts as a "harder" drug or slower-release prodrug model than its unsubstituted counterparts.
Experimental Protocols
Synthesis (Schotten-Baumann Conditions)
To generate high-purity material for stability testing:
Reagents: Dissolve o-cresol (10 mmol) in 10% NaOH (15 mL) in a round-bottom flask.
Addition: Cool to 0°C. Add benzoyl chloride (12 mmol) dropwise with vigorous stirring.
Reaction: Allow to warm to room temperature and stir for 2 hours. The solid ester will precipitate.
Purification: Filter the solid. Wash with cold water, then 5%
(to remove benzoic acid), then water again. Recrystallize from ethanol.
Validation: Confirm structure via
-NMR (Look for methyl singlet ~2.2 ppm and aromatic multiplets).
Stability Testing Workflow (HPLC)
This protocol validates chemical stability under stress conditions.
This guide details the chemical identity, synthesis, and application of (2-Methylphenyl) benzoate , commonly known as o-tolyl benzoate. It is designed for researchers requiring authoritative physicochemical data and vali...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of (2-Methylphenyl) benzoate , commonly known as o-tolyl benzoate. It is designed for researchers requiring authoritative physicochemical data and validated synthetic protocols.
Nomenclature & Structural Analysis
The precise identification of chemical entities is the first step in reproducible research. While often referred to by its semi-systematic name, o-tolyl benzoate, the Preferred IUPAC Name (PIN) is required for regulatory and database standardization.
IUPAC Derivation
The molecule is an ester derived from benzoic acid and 2-methylphenol (o-cresol).
The most robust method for synthesizing (2-methylphenyl) benzoate is the Schotten-Baumann reaction . This protocol utilizes benzoyl chloride and o-cresol under basic conditions. The base serves two critical roles: it acts as a catalyst to deprotonate the phenol (increasing nucleophilicity) and as a scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Activation: The base deprotonates o-cresol to form the highly nucleophilic o-cresolate anion.
Attack: The phenoxide attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
Elimination: The carbonyl reforms, expelling the chloride ion as a leaving group.
Graphviz Diagram: Synthetic Workflow
The following diagram outlines the logical flow of the synthesis and workup.
Caption: Step-wise workflow for the Schotten-Baumann synthesis of (2-methylphenyl) benzoate.
Physicochemical Characterization
Unlike its para-isomer (which is a solid melting at ~72°C), the ortho-isomer is often a liquid at room temperature or a low-melting solid due to the steric disruption of crystal packing caused by the ortho-methyl group.
Physical Properties Table
Property
Value
Context
Physical State
Viscous Liquid / Low-melting Solid
MP is often < 20°C depending on purity.
Boiling Point
170–172 °C
@ 11 mmHg (Vacuum distillation required)
Density
~1.09 g/mL
@ 25 °C
Refractive Index
1.5700
Standard characterization metric
Solubility
Soluble in EtO, EtOH, CHCl
Insoluble in HO
Spectroscopic Profile (Representative)
IR Spectrum: Strong absorption at 1735 cm
(Ester C=O stretch) and 1260 cm (C-O-C stretch).
H NMR (400 MHz, CDCl):
8.20 (d, 2H, ortho-benzoate protons)
7.40–7.65 (m, 3H, meta/para-benzoate protons)
7.10–7.30 (m, 4H, o-tolyl aromatic ring)
2.25 (s, 3H, Ar-CH)
Reactivity Profile: The "Ortho Effect" & Photo-Fries
For drug development professionals, the reactivity of this ester is significant. The ortho-methyl group provides steric hindrance that retards hydrolysis compared to phenyl benzoate. Furthermore, this molecule serves as a classic substrate for the Photo-Fries Rearrangement , a radical-mediated isomerization used to synthesize hydroxybenzophenones (UV absorbers and drug scaffolds).
Graphviz Diagram: Photo-Fries Rearrangement
Upon UV irradiation, the ester bond cleaves homolytically. The radical pair recombines at the ortho or para positions of the phenol ring. Since one ortho position is blocked by the methyl group, regioselectivity is altered.
Caption: Mechanistic divergence in the Photo-Fries rearrangement of o-tolyl benzoate.
Experimental Protocol: Validated Synthesis
Safety Note: Benzoyl chloride is a lachrymator. Work in a fume hood. Pyridine is toxic and flammable.
Materials
o-Cresol (10.8 g, 0.1 mol)
Benzoyl chloride (14.0 g, 0.1 mol)
Sodium Hydroxide (10% aq. solution) or Pyridine (10 mL)
Dichloromethane (DCM) for extraction
Procedure (Schotten-Baumann Method)
Preparation: In a 250 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 10% NaOH (50 mL). The solution will turn slightly yellow due to phenoxide formation.
Addition: Cool the flask to 0–5°C in an ice bath. Add benzoyl chloride (0.1 mol) dropwise over 20 minutes with vigorous stirring. Rationale: Cooling prevents hydrolysis of the acid chloride before it reacts with the phenoxide.
Reaction: Remove the ice bath and stir at room temperature for 1 hour. A phase separation (oily layer) or precipitation indicates ester formation.
Workup:
Extract the mixture with DCM (3 x 30 mL).
Wash the organic layer with 5% NaHCO
(to remove unreacted acid) and then with water.
Dry over anhydrous MgSO
and filter.
Purification: Concentrate the solvent via rotary evaporation. The crude oil can be purified by vacuum distillation (bp 170°C @ 11 mmHg) to yield pure (2-methylphenyl) benzoate.
References
NIST Chemistry WebBook. Benzoic acid, 2-methylphenyl ester (CAS 617-02-7). National Institute of Standards and Technology. [Link]
PubChem. o-Tolyl benzoate (Compound CID 69231). National Center for Biotechnology Information. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Miranda, M. A., & Galindo, F. (2004). Photo-Fries Rearrangement. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. [Link]
Application Note: Mechanistic Pathways and Protocols for the Synthesis of o-Tolyl Benzoate
Abstract This document provides an in-depth guide to the reaction mechanisms for the formation of o-Tolyl benzoate, an important aryl ester moiety in organic synthesis. We will explore three principal synthetic routes: t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides an in-depth guide to the reaction mechanisms for the formation of o-Tolyl benzoate, an important aryl ester moiety in organic synthesis. We will explore three principal synthetic routes: the acid-catalyzed Fischer-Speier Esterification, the base-promoted Schotten-Baumann Reaction, and the mild, coupling agent-mediated Steglich Esterification. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles and causalities that govern each transformation. By understanding the "why" behind each protocol, researchers can better troubleshoot reactions, optimize conditions, and adapt these methodologies to more complex molecular architectures. A detailed, field-tested protocol for a representative synthesis is provided, complete with in-process controls and validation checkpoints.
Introduction: The Significance of the Aryl Benzoate Scaffold
Aryl esters, such as o-Tolyl benzoate, are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The specific o-tolyl benzoyl scaffold is a precursor to key intermediates like o-Tolylbenzonitrile (OTBN), which serves as a critical building block in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs) used as antihypertensive drugs.[1][2] An understanding of the fundamental reactions to create this ester linkage is therefore essential for professionals in drug development and process chemistry.
The formation of an ester bond between a carboxylic acid (benzoic acid) and a phenol (o-cresol) presents unique challenges compared to esterification with aliphatic alcohols. The phenolic hydroxyl group is less nucleophilic due to the delocalization of its lone pair electrons into the aromatic ring. Consequently, reaction conditions must be carefully selected to facilitate this transformation efficiently. This guide will compare and contrast three authoritative methods for achieving this synthesis.
Mechanistic Deep Dive: Three Pathways to o-Tolyl Benzoate
The choice of synthetic route depends critically on the stability of the starting materials, the desired reaction conditions (pH, temperature), and the required purity of the final product.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This is a reversible, acid-catalyzed condensation between a carboxylic acid and an alcohol.[3][4] For the synthesis of o-Tolyl benzoate, this involves the reaction of benzoic acid and o-cresol.
Causality and Mechanism:
The reaction's success hinges on activating the carboxylic acid. Benzoic acid's carbonyl carbon is only moderately electrophilic. A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, creating a resonance-stabilized oxonium ion.[5][6] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic o-cresol.
The mechanism proceeds through a sequence of six reversible steps, often remembered by the mnemonic PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[3]
Protonation: The carbonyl oxygen of benzoic acid is protonated by the acid catalyst.
Nucleophilic Addition: The hydroxyl group of o-cresol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation: The protonated oxygen originating from the o-cresol is deprotonated.
Protonation: One of the hydroxyl groups of the intermediate is protonated, converting it into a good leaving group (H₂O).
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final o-Tolyl benzoate product and regenerate the acid catalyst.
Because the entire process is in equilibrium, the reaction must be driven to completion. This is achieved by applying Le Chatelier's principle, typically by using a large excess of one reactant (o-cresol) or by removing water as it forms, often with a Dean-Stark apparatus.[4][7]
Caption: Acid-catalyzed formation of o-Tolyl benzoate.
This method utilizes a more reactive carboxylic acid derivative, benzoyl chloride, and is conducted under basic conditions.[8][9] It is particularly well-suited for acylating phenols.
Causality and Mechanism:
The key to this reaction is the high electrophilicity of the acyl chloride's carbonyl carbon, which does not require acid catalysis for activation. The reaction is performed in the presence of a base, such as aqueous sodium hydroxide or pyridine.[8]
The base serves two critical functions:
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating and deactivating the nucleophile. This drives the reaction forward.[10]
Activation (for Phenols): The base deprotonates the weakly acidic o-cresol to form the o-cresoxide ion. This phenoxide is a significantly more potent nucleophile than the neutral phenol, leading to a much faster reaction rate.
The mechanism is a direct nucleophilic acyl substitution:
Deprotonation: o-Cresol is deprotonated by the base (e.g., NaOH) to form the sodium o-cresoxide.
Nucleophilic Attack: The highly nucleophilic o-cresoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride.
Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the stable chloride ion as the leaving group, yielding o-Tolyl benzoate.
This reaction is effectively irreversible because the final step involves the expulsion of a very weak base (Cl⁻) and the neutralization of the acid byproduct.[11]
Caption: Base-promoted synthesis of o-Tolyl benzoate.
The Steglich esterification is a powerful method that allows for the formation of esters from carboxylic acids and alcohols under very mild, typically room-temperature, conditions.[12] It relies on a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13]
Causality and Mechanism:
This reaction circumvents the need for harsh acidic or basic conditions by activating the carboxylic acid in situ.
Activation of Carboxylic Acid: The benzoic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better acylating agent than benzoic acid itself.
Role of DMAP Catalyst: While the O-acylisourea can be attacked directly by o-cresol, a competing side reaction can occur where the intermediate rearranges into a stable N-acylurea, halting the reaction. DMAP prevents this by acting as a superior acyl transfer agent. The DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt.[12]
Nucleophilic Attack: The o-cresol then attacks the acylpyridinium salt. This step is highly efficient due to the excellent leaving group nature of the DMAP moiety.
Product Formation: The tetrahedral intermediate collapses to form o-Tolyl benzoate and regenerate the DMAP catalyst. The protonated DCC byproduct is neutralized to form dicyclohexylurea (DCU), an insoluble solid that can often be removed by simple filtration.
The mildness of this reaction makes it ideal for substrates with sensitive functional groups that would not tolerate the conditions of the Fischer or Schotten-Baumann reactions.[12]
Expensive reagents, DCU can be difficult to remove
Detailed Protocol: Synthesis of o-Tolyl Benzoate via Schotten-Baumann Reaction
This protocol provides a robust and self-validating method for the gram-scale synthesis of o-Tolyl benzoate. The causality for each step is explained to ensure a deep understanding of the process.
4.1 Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Role
o-Cresol
C₇H₈O
108.14
2.16 g
20.0
Nucleophile
Benzoyl Chloride
C₇H₅ClO
140.57
2.95 g (2.47 mL)
21.0
Electrophile
Sodium Hydroxide
NaOH
40.00
1.0 g
25.0
Base
Dichloromethane
CH₂Cl₂
84.93
~75 mL
-
Organic Solvent
Deionized Water
H₂O
18.02
~100 mL
-
Aqueous Solvent
Hydrochloric Acid
HCl
36.46
~10 mL (1 M aq.)
-
Workup
Brine (sat. NaCl)
NaCl(aq)
-
~20 mL
-
Workup
Anhydrous MgSO₄
MgSO₄
120.37
~5 g
-
Drying Agent
4.2 Experimental Workflow Diagram
Caption: Experimental workflow for Schotten-Baumann synthesis.
4.3 Step-by-Step Methodology
Preparation of Nucleophile Solution (Self-Validation: Phase Transfer):
In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide (1.0 g, 25.0 mmol) in deionized water (25 mL).
Add o-cresol (2.16 g, 20.0 mmol) and dichloromethane (25 mL).
Causality: This creates a biphasic system. The NaOH deprotonates the o-cresol to form the water-soluble sodium o-cresoxide. Vigorous stirring is required to bring the cresoxide into the organic phase to react with the benzoyl chloride.
Reaction Setup and Acylation (Self-Validation: Temperature Control):
Place the flask in an ice-water bath and stir vigorously with a magnetic stir bar for 10 minutes until the temperature is between 0-5 °C.
Slowly add benzoyl chloride (2.47 mL, 21.0 mmol) dropwise over 10-15 minutes using a dropping funnel or syringe. Maintain the temperature below 10 °C.
Causality: The reaction is exothermic. Slow, cooled addition prevents side reactions, such as the hydrolysis of benzoyl chloride. A slight excess of the acylating agent ensures complete consumption of the starting phenol.
Reaction Completion and Monitoring:
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-45 minutes.
In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Spot the starting o-cresol and the reaction mixture. The reaction is complete when the o-cresol spot has disappeared.
Workup and Extraction:
Pour the reaction mixture into a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic (dichloromethane) layer into a clean flask.
Extract the remaining aqueous layer with an additional portion of dichloromethane (20 mL). Combine the organic layers.
Causality: The product, o-Tolyl benzoate, is organic-soluble and will be in the dichloromethane phase.
Purification of Organic Phase (Self-Validation: Neutralization):
Return the combined organic layers to the separatory funnel. Wash with 1 M HCl (1 x 20 mL). Check the aqueous layer with pH paper to ensure it is acidic.
Causality: The acid wash removes any unreacted sodium hydroxide and any benzoate formed from hydrolysis of the benzoyl chloride.
Wash the organic layer with saturated aqueous NaCl (brine, 1 x 20 mL).
Causality: The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.
Drying and Isolation:
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous magnesium sulfate (~5 g). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.
Gravity filter the solution through fluted filter paper into a pre-weighed round-bottom flask.
Remove the dichloromethane solvent using a rotary evaporator.
Final Purification:
The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary to achieve high purity. The expected product is a colorless oil or a low-melting white solid.
Conclusion
The synthesis of o-Tolyl benzoate can be successfully achieved through several distinct mechanistic pathways. The classic Fischer esterification, while economical, is often hampered by its reversibility and harsh conditions. For robust, high-yield synthesis of this aryl ester, the Schotten-Baumann reaction offers a superior alternative by utilizing a pre-activated electrophile under basic conditions that also enhance the nucleophilicity of the phenol. For substrates that are sensitive to acid or base, the Steglich esterification provides an exceptionally mild and efficient, albeit more costly, route. The choice of method is a strategic decision that the informed researcher must make based on a thorough understanding of the reaction mechanisms, substrate limitations, and project goals.
References
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
University of Toronto. (n.d.). Handout Esterification and Acetalization. [Link]
ResearchGate. (2021). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols. [Link]
Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]
Bhabha Atomic Research Centre. (n.d.). A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. [Link]
ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
experimental setup for Fischer-Speier esterification of o-cresol
Application Note: High-Efficiency Experimental Setup for Fischer-Speier Esterification of o-Cresol Part 1: Executive Summary & Scientific Rationale The Challenge: The Fischer-Speier esterification—the acid-catalyzed cond...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Experimental Setup for Fischer-Speier Esterification of o-Cresol
Part 1: Executive Summary & Scientific Rationale
The Challenge:
The Fischer-Speier esterification—the acid-catalyzed condensation of a carboxylic acid and an alcohol—is a staple of organic synthesis.[1][2] However, when applied to o-cresol (2-methylphenol) , the reaction kinetics are severely inhibited compared to primary aliphatic alcohols.
Two fundamental barriers exist:
Electronic Deactivation: The hydroxyl oxygen in o-cresol is part of an aromatic system. Resonance delocalization of the lone pair into the benzene ring (pKa
10.3) significantly reduces its nucleophilicity compared to an aliphatic alcohol (pKa 16).
Steric Hindrance: The ortho-methyl group creates significant steric bulk, shielding the nucleophilic oxygen from attacking the carbonyl carbon of the carboxylic acid (typically acetic acid).
The Solution:
Standard reflux conditions yield negligible product. To drive this equilibrium-limited reaction (
), we must exploit Le Chatelier’s principle through azeotropic dehydration . This protocol utilizes a Dean-Stark apparatus with a non-polar entrainer (Toluene or Xylene) and a "Fed-Batch" modification to compensate for the co-distillation of acetic acid.
Part 2: Reaction Mechanism & Thermodynamics
The reaction proceeds via a reversible nucleophilic acyl substitution. The critical rate-determining step is the attack of the poor nucleophile (o-cresol) on the protonated carbonyl.
Chemical Equation:
Mechanistic Pathway (DOT Visualization):
Figure 1: Acid-catalyzed mechanism highlighting the rate-limiting nucleophilic attack and the equilibrium drive via water elimination.
Part 3: Experimental Setup & Materials
Reagents & Properties
Reagent
MW ( g/mol )
Boiling Point (°C)
Density (g/mL)
Role
o-Cresol
108.14
191
1.05
Substrate (Limiting Reagent)
Acetic Acid (Glacial)
60.05
118
1.05
Acylating Agent (Excess)
Toluene
92.14
110.6
0.87
Azeotropic Entrainer
Sulfuric Acid (conc.)
98.08
337
1.83
Catalyst
o-Cresyl Acetate
150.18
208
1.05
Target Product
Equipment Configuration (The "Fed-Batch" Dean-Stark)
Standard Dean-Stark setups fail here because Acetic Acid (BP 118°C) often co-distills with Toluene (BP 110°C) and Water, depleting the reagent before the reaction completes.
Modifications:
Trap Type: Dean-Stark trap (10-20 mL capacity) with a stopcock.
Column: Short Vigreux column between flask and trap to minimize acetic acid carryover (optional but recommended).
Addition Funnel: Pressure-equalizing addition funnel installed on a separate neck to replenish Acetic Acid/Toluene mixture.
Workflow Diagram:
Figure 2: Modified Dean-Stark workflow allowing for continuous water removal and reagent replenishment.
Part 4: Detailed Protocol
Safety Warning: o-Cresol is highly toxic, corrosive, and readily absorbed through the skin. Wear butyl rubber gloves, face shield, and work strictly in a fume hood.
Phase 1: Reaction Initiation
Charge the Vessel: In a 500 mL 3-neck round-bottom flask, combine:
o-Cresol: 54.1 g (0.50 mol)
Acetic Acid (Glacial): 60.0 g (1.0 mol, 2 equiv) — Excess is crucial.
Toluene: 150 mL — Solvent volume should be ~3x the substrate volume.
Catalyst: Add 1.0 mL conc.
(or 2.0 g p-Toluenesulfonic acid) slowly with stirring.
Assembly: Attach the Dean-Stark trap (pre-filled with Toluene), reflux condenser, and addition funnel (containing 20 mL Acetic Acid + 20 mL Toluene).
Heating: Heat the mixture using an oil bath set to 135°C to establish a vigorous reflux (Internal temp ~115°C).
Phase 2: The "Fed-Batch" Reflux
Monitoring: As reflux stabilizes, water will separate in the bottom of the trap.
Critical Observation: If the aqueous layer in the trap is cloudy or large in volume, check the pH. Significant acidity indicates Acetic Acid is co-distilling.
Replenishment: Over the first 2 hours, slowly drip the contents of the addition funnel into the reaction to maintain the Acetic Acid concentration.
Endpoint: Continue reflux until water evolution ceases (typically 6–8 hours).
Validation: Theoretical water yield is 9 mL (0.5 mol). Expect slightly more due to wet reagents, or less if conversion is poor.
Phase 3: Workup & Isolation
Cooling: Cool the mixture to room temperature.
Washing (Crucial for Phenol Removal):
Transfer to a separatory funnel.
Wash 1: Water (2 x 100 mL) to remove bulk Acetic Acid and catalyst.
Wash 2: 10% NaOH (2 x 50 mL) or sat.
. Caution: NaOH removes unreacted o-cresol (as phenoxide) but can hydrolyze the ester if contact time is too long. Keep it cold and fast.
Wash 3: Brine (1 x 100 mL).
Drying: Dry the organic layer over Anhydrous
and filter.
Purification:
Remove Toluene via rotary evaporation.
Vacuum Distillation: Distill the crude oil. o-Cresyl Acetate boils at 208°C (atm) , so use vacuum (e.g., ~95°C at 15 mmHg) to prevent decomposition.
Part 5: Process Control & Troubleshooting
Issue
Root Cause
Corrective Action
Low Yield (<40%)
Equilibrium not shifted; Water return.
Ensure Dean-Stark trap is not overflowing; Increase Toluene volume to improve azeotrope efficiency.
Cloudy Distillate
Acetic Acid co-distillation.
Use a longer fractionating column; Increase Acetic Acid excess (Fed-Batch method).
Product smells "Medicinal"
Unreacted o-Cresol present.
Incomplete washing. Use cold 2M NaOH wash to extract phenolic impurities effectively.
Dark/Tar Formation
Oxidation of phenol or polymerization.
Perform reaction under Nitrogen atmosphere; Ensure oil bath temp does not exceed 140°C.
Analytical Validation:
TLC: Silica Gel, 10% EtOAc/Hexane. o-Cresol (
) vs Ester (). Stain with or UV.
1H NMR (CDCl3): Look for the disappearance of the phenolic -OH singlet (broad, >5 ppm) and appearance of the acetate methyl singlet (~2.3 ppm).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
PubChem. o-Cresyl Acetate Compound Summary. National Library of Medicine. Available at: [Link]
Offenhauer, R. D. "The Direct Esterification of Phenols." Journal of Chemical Education, 1964, 41(1), 39. (Foundational text on overcoming phenolic nucleophilicity).
Google Patents.Process for the esterification of phenolic carboxylic acids. US Patent 5808130A.
Application Notes and Protocols: o-Tolyl Benzoate in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of an Obscure Aromatic Ester o-Tolyl benzoate (2-methylphenyl benzoa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of an Obscure Aromatic Ester
o-Tolyl benzoate (2-methylphenyl benzoate), a benzoate ester, presents an intriguing subject for the fragrance and flavor industry. While its direct application and sensory profile are not widely documented in public literature, its chemical structure—a fusion of benzoic acid and o-cresol—suggests a nuanced aromatic character that warrants exploration. Benzoate esters are a well-established class of compounds in perfumery and flavor creation, often imparting sweet, fruity, and balsamic notes.[1][2][3] The presence of the ortho-tolyl group is anticipated to introduce unique phenolic, spicy, or even leathery undertones, distinguishing it from more common benzoates like benzyl or methyl benzoate.[1][4]
This document serves as a comprehensive guide for researchers and formulators interested in evaluating o-Tolyl benzoate for novel applications. It provides a theoretical framework for its potential sensory profile, detailed protocols for its systematic evaluation, and guidelines for its incorporation into fragrance and flavor formulations. Due to the limited specific data on o-Tolyl benzoate, this guide emphasizes a structured approach to its assessment as a new or uncommon raw material.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of o-Tolyl benzoate is fundamental to its application.
Anticipated Sensory Profile: A Theoretical Olfactory and Gustatory Landscape
Based on the structure of o-Tolyl benzoate and the known characteristics of related aromatic esters, a hypothetical sensory profile can be constructed. This serves as a starting point for its formal evaluation.
Odor: The benzoyl moiety is likely to contribute a faint, sweet, and balsamic foundation, reminiscent of benzyl benzoate.[1] The o-cresol component may introduce complex phenolic, slightly spicy, and potentially smoky or leathery nuances. The ortho-position of the methyl group could lead to a more compact and less diffusive aroma compared to its para-isomer.
Flavor: In flavor applications, o-Tolyl benzoate may offer a unique combination of fruity and phenolic notes. It could potentially be used in trace amounts to add complexity to dark fruit flavors (e.g., cherry, plum), vanilla, and certain spice blends.
Potential Applications in Fragrance and Flavor
Given its anticipated aromatic profile and the properties of similar benzoate esters, o-Tolyl benzoate could potentially serve several roles in formulations:
Fragrance Modifier: Its unique combination of sweet, balsamic, and phenolic notes could be used to add complexity and a unique signature to floral, oriental, and woody fragrances.
Fixative: Like many high molecular weight esters, o-Tolyl benzoate may exhibit fixative properties, helping to prolong the evaporation of more volatile fragrance components.[7][8][9] Its potential use as a fixative would need to be experimentally verified.
Flavor Component: In minute quantities, it could be explored as a component in complex flavor systems where a combination of fruity and spicy/phenolic notes is desired.
Protocols for Evaluation and Application
The following protocols are designed for the systematic evaluation of o-Tolyl benzoate as a novel fragrance and flavor ingredient.
Protocol 1: Quality Control of Incoming Raw Material
It is imperative to establish the purity and identity of o-Tolyl benzoate before its use in any application.
Objective: To verify the identity and purity of o-Tolyl benzoate.
Materials:
o-Tolyl benzoate sample
Gas Chromatograph-Mass Spectrometer (GC-MS)
Fourier-Transform Infrared Spectrometer (FTIR)
Refractometer
Density meter
Appropriate solvents (e.g., ethanol, hexane)
Procedure:
Visual and Olfactory Assessment: Visually inspect the sample for color and clarity. Cautiously smell the sample on a smelling strip to get a preliminary olfactory impression.
GC-MS Analysis:
Prepare a dilute solution of the sample in a suitable solvent.
Inject the sample into the GC-MS system.
Compare the resulting mass spectrum with a reference spectrum for o-Tolyl benzoate to confirm its identity.
Determine the purity of the sample by calculating the peak area percentage.
FTIR Analysis:
Obtain the FTIR spectrum of the neat sample.
Identify characteristic absorption bands for ester carbonyl (C=O) and aromatic C-H and C=C bonds.
Physical Properties Measurement:
Measure the refractive index at 20°C.
Measure the density at 20°C.
Compare the measured values with the specifications in the table above.
Caption: Quality Control Workflow for o-Tolyl Benzoate.
Protocol 2: Sensory Evaluation
A systematic sensory evaluation is crucial to determine the potential applications of o-Tolyl benzoate.
Objective: To characterize the olfactory and gustatory profile of o-Tolyl benzoate.
Part A: Olfactory Evaluation
Materials:
o-Tolyl benzoate
Perfumer's alcohol (ethanol)
Smelling strips
Glass beakers
Pipettes
Procedure:
Preparation of Dilutions: Prepare a series of dilutions of o-Tolyl benzoate in perfumer's alcohol: 10%, 1%, and 0.1%.
Evaluation on Smelling Strips:
Dip a clean smelling strip into each dilution.
Evaluate the odor at different time intervals: immediately after dipping (top notes), after 15 minutes (heart notes), and after 2 hours (base notes).
Record detailed descriptors for the scent at each stage, noting any changes in character and intensity.
Comparative Evaluation: Compare the scent profile of o-Tolyl benzoate with related materials like p-tolyl benzoate, benzyl benzoate, and o-cresol to identify unique characteristics.
Part B: Gustatory Evaluation (for Flavor Applications)
CAUTION: This should only be performed by trained flavorists and with material that is confirmed to be of high purity and safe for consumption. Regulatory approval (e.g., FEMA GRAS status) for o-Tolyl benzoate is currently not established.[10][11][12] This protocol is for research purposes only.
Materials:
High-purity o-Tolyl benzoate
Food-grade propylene glycol (PG) or ethanol
Sugar-water solution (10% sucrose)
Tasting cups
Procedure:
Preparation of Dilutions: Prepare a series of dilutions of o-Tolyl benzoate in PG or ethanol at concentrations ranging from 1 ppm to 100 ppm.
Tasting Protocol:
Add a measured amount of a dilution to the sugar-water solution.
A panel of trained flavorists should taste the solutions, starting with the lowest concentration.
Record flavor descriptors, intensity, and any off-notes.
Determine the detection and recognition thresholds.
Protocol 3: Application in a Fragrance Base
This protocol outlines the incorporation of o-Tolyl benzoate into a simple fragrance base to evaluate its performance and character.
Objective: To assess the impact of o-Tolyl benzoate in a fragrance composition.
Materials:
o-Tolyl benzoate
A simple floral or woody fragrance base (e.g., a simple rose or sandalwood accord)
Perfumer's alcohol
Glass bottles for blending
Pipettes
Procedure:
Preparation of Test Blends:
Prepare a control sample of the fragrance base diluted in perfumer's alcohol (e.g., 10% concentrate).
Prepare several test blends by adding o-Tolyl benzoate to the fragrance base at different concentrations (e.g., 0.5%, 1%, 2%, and 5% of the concentrate).
Maturation: Allow the blends to mature for at least 48 hours in a cool, dark place.
Evaluation:
Evaluate the matured blends on smelling strips and on skin.
Compare the test blends with the control. Note any changes in the overall scent profile, lift, diffusion, and longevity.
Assess whether o-Tolyl benzoate acts as a modifier, blender, or fixative.
Caption: Workflow for evaluating o-Tolyl Benzoate in a fragrance base.
Stability and Solubility
The stability and solubility of o-Tolyl benzoate are critical for its successful incorporation into various product matrices.
Solubility: As an ester with a LogP of 3.590, o-Tolyl benzoate is expected to be readily soluble in common fragrance and flavor solvents such as ethanol, propylene glycol, and fragrance oils.[6] Experimental verification of its solubility in specific systems is recommended.
Stability: Esters can be susceptible to hydrolysis, particularly at extreme pH values. Stability testing of o-Tolyl benzoate in the final product base (e.g., soap, lotion, beverage) is essential to ensure that the desired sensory profile is maintained throughout the product's shelf life. This involves monitoring for any changes in odor, color, and chemical composition over time at various storage conditions.
Safety and Regulatory Considerations
As of the date of this publication, o-Tolyl benzoate does not have a FEMA GRAS designation, and specific toxicological data is limited in the public domain.[10] Therefore, a precautionary approach is advised.
Dermal Sensitization: Aromatic compounds, including some benzoates and tolyl derivatives, can have the potential for skin sensitization.[1][13] It is recommended to conduct a thorough safety assessment, potentially using read-across data from structurally similar molecules like p-tolyl isobutyrate, before use in cosmetic products.[13]
Regulatory Status: The regulatory status of o-Tolyl benzoate should be verified in the target markets. Its absence from major approved lists (e.g., FEMA GRAS) suggests that its use in food products would require a comprehensive safety dossier and regulatory approval.[11][12]
Handling: Standard laboratory safety precautions should be observed when handling o-Tolyl benzoate, including the use of gloves and safety glasses, and working in a well-ventilated area.
Conclusion
o-Tolyl benzoate remains a relatively unexplored ingredient in the fragrance and flavor palette. Its chemical structure suggests the potential for a unique and complex aromatic profile that could bring novel dimensions to a variety of formulations. While the lack of extensive public data necessitates a thorough and systematic in-house evaluation, the protocols outlined in this guide provide a robust framework for researchers and formulators to unlock the potential of this intriguing molecule. Through careful quality control, sensory analysis, and application testing, the true value of o-Tolyl benzoate in the world of scents and tastes can be determined.
References
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-tolyl isobutyrate, CAS Registry Number 103-93-5. Food and Chemical Toxicology, 150, 112028.
Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20 Suppl 3, 23-50.
Flavor and Extract Manufacturers Association. GRAS Substances (3651-3739). [Link]
The Good Scents Company. methyl benzoate, 93-58-3. [Link]
Reddit. Benzyl Benzoate as a fixative question : r/DIYfragrance. [Link]
U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). [Link]
ResearchGate. (2024). A Survey of Preservatives Used in Cosmetic Products. [Link]
Belsito, D., et al. (2012). Fragrance material review on p-tolyl alcohol. Food and Chemical Toxicology, 50 Suppl 1, S59-63.
New Journal of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
Google Patents.
Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. [Link]
Flavor and Extract Manufacturers Association. GRAS Substances (4430-4666). [Link]
eCFR. 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS. [Link]
MedCrave online. (2015). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. [Link]
Google Patents.
Cosmetic Science Technology. Formulation Tips: The Use of Premium Perfume Ingredients in Private Label Product Perfumes. [Link]
MDPI. (2024). A Survey of Preservatives Used in Cosmetic Products. [Link]
Abstract:
This guide details the utilization of o-tolyl benzoate as a high-solvency, non-phthalate plasticizer and processing aid.[1] While historically prominent as a dye carrier for polyesters, its application profile has expanded into niche polymer matrices requiring high stability and specific refractive indices. For drug development professionals, this compound serves as a critical excipient model for studying ester-based polymer degradation and as a lipophilic intermediate in the synthesis of bioactive scaffolds.
Key Material Properties:
Physical State: Colorless to pale yellow liquid/low-melting solid (mp: ~12-14°C, bp: ~300°C).
Solubility: Soluble in common organic solvents (toluene, acetone, ethanol); insoluble in water.
Refractive Index: ~1.57 (High refractive index makes it valuable for optical polymer coatings).
Mechanism: Acts via the Lubricity Theory and Free Volume Theory , inserting between polymer chains (specifically PVC and PET) to disrupt dipole-dipole interactions, thereby lowering the glass transition temperature (
).
Material Science & Mechanism of Action
The efficacy of o-tolyl benzoate stems from its aromatic density and ester functionality. Unlike aliphatic plasticizers (e.g., adipates), the bis-aromatic structure of o-tolyl benzoate provides high compatibility with polar polymers like Polyvinyl Chloride (PVC) and Polyethylene Terephthalate (PET) through
- stacking and dipole-ester interactions.
Mechanistic Visualization
Figure 1: Mechanism of plasticization showing the transition from a rigid to a flexible matrix via free volume expansion and dipole shielding.
Experimental Protocols
Protocol A: Synthesis of High-Purity o-Tolyl Benzoate
For researchers requiring analytical standards or specific purity grades not commercially available.
Objective: Synthesize >98% pure o-tolyl benzoate via Fischer Esterification.
Reagents:
o-Cresol (1.0 eq)
Benzoyl Chloride (1.1 eq)
Triethylamine (Et₃N) (1.2 eq) or Pyridine
Dichloromethane (DCM) (Solvent)
Workflow:
Setup: Purge a 3-neck round-bottom flask with N₂. Add o-cresol (10.8 g, 100 mmol) and DCM (100 mL). Cool to 0°C.
Protocol B: Preparation of Plasticized PVC Films (Solvent Casting)
Standard method for evaluating plasticizer efficiency.
Materials:
PVC Resin (K-value 65-70)
o-Tolyl Benzoate (Target: 20-40 phr)
Tetrahydrofuran (THF)
Glass Petri dishes (Optically flat)
Step-by-Step:
Dissolution:
Dissolve 2.0 g PVC in 30 mL THF at 40°C with magnetic stirring (400 rpm) for 2 hours until clear.
Add o-tolyl benzoate (e.g., 0.6 g for 30 phr) to the solution. Stir for an additional 30 mins.
Degassing:
Sonicate the solution for 10 mins to remove micro-bubbles.
Casting:
Pour solution into a glass petri dish covered with an inverted funnel (to control evaporation rate).
Allow to dry at RT for 24 hours.
Annealing:
Place the film in a vacuum oven at 50°C for 12 hours to remove residual THF.
Characterization (Required Data Points):
Parameter
Method
Expected Result (Unplasticized)
Expected Result (30 phr o-Tolyl Benzoate)
Glass Transition ()
DSC (10°C/min)
~80–85°C
40–55°C
Tensile Strength
ASTM D882
~50 MPa
20–30 MPa
Elongation at Break
ASTM D882
<20%
>200%
Clarity
UV-Vis
Transparent
Transparent (High Compatibility)
Protocol C: Carrier Dyeing of Polyester (PET)
Demonstrates the "temporary plasticization" effect used in textile processing.
Context: PET has a high
(~70-80°C) and compact structure, making dye penetration difficult below 130°C. o-Tolyl benzoate acts as a carrier, lowering the locally to allow Disperse Dyes to enter at 100°C.
Workflow:
Bath Preparation:
Liquor Ratio: 1:20 (1 g fabric : 20 mL water).
Carrier: o-Tolyl Benzoate emulsion (2–4 g/L).
Dispersing Agent: 1 g/L.
pH: Adjusted to 4.5–5.0 (Acetic acid).
Dyeing Cycle:
Heat to 60°C. Add fabric.
Ramp temp to 98–100°C at 2°C/min.
Hold at 100°C for 60 mins.
Cool to 70°C.
Reduction Clearing:
Wash fabric in NaOH (2 g/L) + Sodium Hydrosulfite (2 g/L) at 80°C for 20 mins to remove surface dye and residual carrier.
Note: Residual o-tolyl benzoate can degrade lightfastness; thorough washing is critical.
Safety & Regulatory (E-E-A-T)
Toxicity Profile:
Metabolism: Benzoate esters typically hydrolyze in vivo to benzoic acid and the corresponding alcohol (o-cresol).
Risk: o-Cresol is toxic and corrosive. While the ester masks this, metabolic breakdown releases it. Therefore, o-tolyl benzoate is not recommended for food-contact applications (unlike glyceryl benzoates) or medical implants without rigorous leaching studies.
Handling: Wear nitrile gloves and safety goggles. Use in a fume hood during synthesis or high-temp processing to avoid inhalation of vapors.
Migration/Leaching Test (ASTM D1239):
For drug delivery devices or skin-contact polymers, leaching must be quantified.
Weigh plasticized film (
).
Immerse in simulant (e.g., Distilled Water, Ethanol 50%, or Olive Oil) at 37°C for 24h.
Dry and re-weigh (
).
Calculation:
Loss .
Acceptance Criteria: <1% loss for transient contact; <0.1% for prolonged contact (application dependent).
Logic Flow & Experimental Design
The following diagram illustrates the decision matrix for selecting o-tolyl benzoate over other plasticizers.
Figure 2: Decision matrix for utilizing o-Tolyl Benzoate based on application constraints and safety profiles.
References
BenchChem. (2025).[1][3] Application Notes and Protocols for Benzoate Esters as Polymer Plasticizers. Retrieved from
SpecialChem. (2025).[3] Plasticizers: Types, Uses, Classification & Selection. Retrieved from
ResearchGate. (2018). Application Properties of Benzoate Esters as Dyeing Carriers for Polyester Fiber. Retrieved from
National Institutes of Health (NIH). (2022). Safety Profile of Benzoates and Potential Toxicity in Biological Systems. Retrieved from
ChemicalBook. (2025).[3][4][5] o-Tolyl Benzoate Material Safety Data Sheet (MSDS). Retrieved from
Scale-Up Synthesis of o-Tolyl Benzoate: Pilot to Plant Protocol
Executive Summary This Application Note details the technical transfer of o-Tolyl Benzoate (CAS: 617-02-7) synthesis from a 1 kg pilot batch to a 100 kg plant-scale production. o-Tolyl benzoate is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the technical transfer of o-Tolyl Benzoate (CAS: 617-02-7) synthesis from a 1 kg pilot batch to a 100 kg plant-scale production. o-Tolyl benzoate is a critical intermediate in the synthesis of pharmaceuticals, dyes, and polymer additives.
The selected route utilizes a modified Schotten-Baumann esterification . Unlike traditional acid-catalyzed Fischer esterification, which is equilibrium-limited and requires high temperatures, this route proceeds irreversibly under mild conditions using an aqueous base. This protocol prioritizes process safety , impurity control , and crystallization kinetics to ensure a robust transition to manufacturing.
Chemical Strategy & Mechanism[1][2]
Route Selection
We utilize the reaction between o-Cresol (2-methylphenol) and Benzoyl Chloride in the presence of Sodium Hydroxide .
Why this route?
Irreversibility: The formation of NaCl drives the reaction to completion.
Selectivity: Low temperature (0–10 °C) minimizes hydrolysis of the benzoyl chloride reagent.
Purification: The product is a low-melting solid (~52–54 °C), allowing for isolation via crystallization, which is superior to high-vacuum distillation at scale.
Reaction Mechanism (Visualization)
The reaction proceeds via a nucleophilic acyl substitution.[1] The base deprotonates the o-Cresol to form the more nucleophilic phenoxide ion, which attacks the carbonyl of the benzoyl chloride.
Figure 1: Mechanistic pathway for the base-promoted esterification of o-Cresol.
Pilot Scale Protocol (1 kg Basis)
Objective: Validate stoichiometry, exotherm profile, and crystallization parameters.
The product may separate as an oil or precipitate depending on temperature.
Extraction: Add Toluene (300 mL) to dissolve the product. Separation is faster with an organic layer.
Wash organic layer with Water (2 x 500 mL) to remove salts and excess base.
Wash with 1% HCl to remove trace amine/pyridine (if used) or unreacted phenoxide.
Crystallization:
Concentrate the Toluene layer under vacuum to ~600 mL volume.
Add Hexane (or Heptane) as an anti-solvent slowly at 40 °C.
Cool slowly to 0 °C (ramp: 5 °C/hour) to induce crystallization.
Self-Validating Step: If "oiling out" occurs, reheat and add seed crystals at the cloud point.
Scale-Up Engineering: Critical Process Parameters (CPPs)
Moving from 5L (Pilot) to 500L (Plant) alters heat transfer and mixing dynamics.
Heat Transfer & Dosing Strategy
The reaction is highly exothermic (
).
Pilot: High surface-area-to-volume ratio allows fast cooling.
Plant: Low ratio requires strictly controlled dosing.
Protocol: Do not dose Benzoyl Chloride by time (e.g., "add over 1 hour"). Dose by temperature response. Set a "Dosing Interlock": If Temp > 8 °C, feed pump stops automatically.
Mixing & Mass Transfer
The Schotten-Baumann reaction is biphasic. Reaction rate depends on the interfacial area.
Risk: Poor mixing leads to Benzoyl Chloride pooling at the bottom, causing delayed exotherms or hydrolysis.
Solution: Use a high-shear impeller or an external recirculation loop. Ensure Tip Speed is maintained (scale up by constant power/volume,
).
Impurity Management[6]
Benzoic Acid: Formed by hydrolysis. Removed by alkaline wash (stays in aqueous phase).
Benzoic Anhydride: Formed if water is insufficient or mixing is poor. Hard to remove.
Control: Ensure slight excess of water and base is always present.
Plant Scale Protocol (100 kg Basis)
Process Flow Diagram (PFD)
Figure 2: Plant-scale process flow for o-Tolyl Benzoate production.
Step-by-Step Manufacturing Guide
Pre-Start Safety Check:
Verify Scrubber (NaOH) is active to catch fugitive HCl vapors.
Ensure Reactor (GLR-101) is clean and dry.
PPE: Full chemical suit, face shield, and respirator (BzCl is a lachrymator).
Reactor Charging:
Charge 300 kg Water and 185 kg NaOH (25%) .
Start agitation (Anchor/Turbine combo) at 50 RPM.
Charge 100 kg o-Cresol (melted).
Cool jacket to 0 °C .
Reaction (Dosing Phase):
Dose 143 kg Benzoyl Chloride via submerged dip pipe (prevents splashing/vapor).
Rate: ~2 kg/min , modulated by reactor temperature (Keep < 10 °C).
Observation: Mixture becomes milky white emulsion.
Validation: Check pH of aqueous layer. It must be >10. If acidic, product may hydrolyze.[5]
Crystallization (CR-201):
Transfer organic layer to Crystallizer.
Distill off Toluene under vacuum (keep mass temp < 50 °C) to concentrate to 50% volume.
Add Heptane (Anti-solvent) if required to boost yield.
Seeding: Add 100g pure o-Tolyl Benzoate seeds at 35 °C.
Cooling Ramp: 35 °C
5 °C over 6 hours.
Isolation:
Centrifuge the slurry. Wash cake with cold Heptane.
Drying: Vacuum dry at 35 °C .
Caution: Product MP is ~52 °C. Do not overheat or cake will fuse into a rock.
Quality Specifications
Test
Specification
Method
Appearance
White crystalline solid
Visual
Assay
> 99.0%
HPLC (C18, ACN/Water)
Melting Point
52.0 – 54.0 °C
Capillary / DSC
o-Cresol Content
< 0.10%
GC-FID
Benzoic Acid
< 0.10%
HPLC
Loss on Drying
< 0.5%
Gravimetric (35°C, Vac)
References
National Institute for Occupational Safety and Health (NIOSH). (2023). Benzoyl Chloride: International Chemical Safety Card (ICSC 1015).[4] Retrieved from [Link]
Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
Sulzer. (2023). Melt Crystallization for Purification of Esters. Retrieved from [Link]
PrepChem. (2023). Synthesis of 2-(p-tolyl)benzonitrile (Intermediate Reference). Retrieved from [Link]
Application Note: Quantitative Analysis of o-Tolyl Benzoate
Introduction & Chemical Context o-Tolyl benzoate (CAS: 617-02-7), also known as 2-methylphenyl benzoate, is an ester intermediate utilized in organic synthesis and fragrance formulation.[1] Structurally, it consists of a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
o-Tolyl benzoate (CAS: 617-02-7), also known as 2-methylphenyl benzoate, is an ester intermediate utilized in organic synthesis and fragrance formulation.[1] Structurally, it consists of a benzoate moiety esterified with o-cresol.
From an analytical perspective, the quantification of o-tolyl benzoate presents specific challenges distinct from its para- and meta- isomers. The ortho-methyl group introduces steric hindrance near the ester linkage. While this theoretically increases hydrolytic stability compared to phenyl benzoate, it also affects the molecule's interaction with stationary phases in chromatography, often resulting in distinct retention behaviors critical for isomer resolution.
This guide details two validated workflows for the quantification of o-tolyl benzoate:
RP-HPLC-UV: The primary method for routine purity assay and stability studies.
GC-MS: The secondary method for trace impurity profiling and complex matrix analysis (e.g., fragrance blends).
Purpose: Routine assay, purity determination, and degradation monitoring.
Chromatographic Conditions
This protocol utilizes a C18 stationary phase. While mixed-mode columns (e.g., SIELC Newcrom R1) are applicable, a standard C18 provides robust, transferable results for most QC labs.
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Column Temperature: 30°C (Controlled).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: Diode Array Detector (DAD).
Quantification Channel: 230 nm (Maximal sensitivity for benzoate esters).
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).
Solvent B: Acetonitrile (HPLC Grade).
Time (min)
% Solvent A
% Solvent B
Description
0.00
60
40
Initial equilibration
8.00
10
90
Linear gradient to elute analyte
10.00
10
90
Wash hold
10.10
60
40
Return to initial
15.00
60
40
Re-equilibration (Critical)
Expert Insight: The initial 40% organic hold prevents precipitation of hydrophobic matrix components while ensuring the o-tolyl benzoate (retention approx. 6-7 min) resolves from the more polar hydrolysis products (o-cresol and benzoic acid), which elute earlier (approx. 2-4 min).
Sample Preparation[2]
Stock Solution (1.0 mg/mL): Weigh 10 mg o-tolyl benzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (50:50 ACN:Water).
Note: Do not use 100% water as diluent; the ester may precipitate or adsorb to glass surfaces.
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
HPLC Workflow Diagram
Figure 1: Step-by-step HPLC analytical workflow for o-Tolyl benzoate.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: Trace analysis (ppm level), impurity profiling, or analysis within complex hydrophobic matrices (e.g., essential oils).
Instrument Parameters
System: Agilent 7890B GC / 5977B MSD or equivalent.
Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).
Why: The 5% phenyl phase provides excellent separation for aromatic esters.
Expert Insight: The molecular ion (212) is often distinct. However, the base peak at m/z 105 is shared with many benzoates. For strict identification, the ratio of 212/105 must be monitored.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following system suitability tests (SST) must be performed before every sample set.
System Suitability Criteria (HPLC)
Parameter
Acceptance Criteria
Logic
Retention Time %RSD
< 1.0% (n=5)
Ensures pump stability and gradient reproducibility.[2]
LOD/LOQ: Typically 0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) using UV at 230 nm.
Hydrolysis Check (Stability)
Esters are prone to hydrolysis.
Protocol: Inject a standard solution every 4 hours during a sequence.
Fail Criteria: If the peak area of o-tolyl benzoate decreases by >2% and peaks for benzoic acid or o-cresol appear, the sample solvent is too aqueous or the autosampler is too warm.
Mitigation: Keep autosampler at 4°C. Use higher % organic in sample diluent.
References
PubChem. (2025).[3][6] o-Tolyl benzoate Compound Summary. National Library of Medicine. Available at: [Link]
SIELC Technologies. (n.d.). Separation of o-Tolyl benzoate on Newcrom R1 HPLC column. Available at: [Link]
NIST Mass Spectrometry Data Center. (2025).[3][6] o-Tolyl benzoate Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
Application Note: Green Chemistry Approaches to o-Tolyl Benzoate Synthesis
Executive Summary The synthesis of o-tolyl benzoate (CAS: 617-02-7) presents a classic challenge in organic process development: overcoming the steric hindrance of the ortho-methyl group on the phenol ring while moving a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of o-tolyl benzoate (CAS: 617-02-7) presents a classic challenge in organic process development: overcoming the steric hindrance of the ortho-methyl group on the phenol ring while moving away from hazardous traditional methodologies.
Conventional protocols (Schotten-Baumann) rely on benzoyl chloride and pyridine/triethylamine in dichloromethane (DCM). While effective, these methods generate stoichiometric amounts of amine-salt waste, utilize toxic chlorinated solvents, and pose corrosive risks.
This Application Note details two validated Green Chemistry protocols designed for high atom economy and reduced E-factor:
Method B: Heterogeneous Catalysis using Reusable Solid Acids (Montmorillonite K10).
These approaches are optimized for researchers requiring high-purity intermediates for pharmaceutical or fragrance applications without the environmental liability of legacy routes.
Strategic Rationale & Mechanism
The Steric Challenge
Unlike simple phenols, o-cresol possesses a methyl group adjacent to the hydroxyl moiety. This creates steric bulk that impedes the nucleophilic attack on the carbonyl carbon of benzoic acid. Green catalysts must be sufficiently active to overcome this barrier without requiring the high reactivity (and toxicity) of acyl chlorides.
Pathway Comparison
The following workflow illustrates the divergence between the legacy route and the green protocols described herein.
Figure 1: Comparative workflow of synthesis strategies. The green pathways prioritize atom economy and solvent elimination.
Best For: Rapid screening, gram-scale synthesis, and "Zero Solvent" compliance.
Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the benzoic acid. The mechanical energy (grinding) increases surface contact between the solid acid and the liquid phenol, overcoming mass transfer limitations.
Manual: Grind vigorously with the pestle for 10–15 minutes. The mixture will transition from a slurry to a semi-solid paste.
Ball Mill: Transfer to a zirconia jar with two 10mm balls. Process at 25 Hz for 20 minutes.
Quench: Add 10 mL of saturated Sodium Thiosulfate (
) solution to the paste. This reduces the iodine (color change from brown to clear/white) and stops the reaction.
Extraction: Extract the mixture with Ethyl Acetate (green alternative: 2-MeTHF) (
mL).
Workup: Wash the organic layer with saturated
(to remove unreacted benzoic acid) and brine. Dry over anhydrous .[2]
Isolation: Evaporate the solvent under reduced pressure. The crude product is usually sufficiently pure (>90%), but can be recrystallized from ethanol/water if needed.
Application Note: Due to the ortho-methyl group, reaction times may need extension compared to p-cresol. If TLC shows incomplete conversion after 15 mins, extend grinding to 30 mins.
Protocol B: Solid-Acid Catalyzed Direct Condensation
Best For: Scalable synthesis (>10g), catalyst recycling, and industrial relevance.
Mechanism: Montmorillonite K10 is a layered clay catalyst acting as a Brønsted/Lewis acid. It promotes dehydration while being easily filtered and reused.
Application Note: Strategic Use of o-Tolyl Benzoate in Biaryl Synthesis
Abstract This guide details the strategic application of o-Tolyl benzoate as a robust, bench-stable electrophile for the synthesis of sterically hindered biaryl motifs. Unlike traditional aryl halides or unstable triflat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of o-Tolyl benzoate as a robust, bench-stable electrophile for the synthesis of sterically hindered biaryl motifs. Unlike traditional aryl halides or unstable triflates, o-tolyl benzoate leverages the stability of the ester linkage while offering high reactivity under Nickel-Catalyzed C–O Bond Activation . Additionally, this note covers the Intramolecular Oxidative Coupling of benzoate scaffolds to access functionalized lactones (6H-dibenzo[b,d]pyran-6-ones), a core structure in natural product synthesis.
Introduction: The "Ester" Advantage in Biaryl Construction
The biaryl framework is ubiquitous in pharmaceuticals (e.g., Sartans, Boscalid) and materials science. Traditionally, these bonds are formed via Suzuki-Miyaura coupling using aryl halides (
) or sulfonates (). However, halides generate corrosive waste, and triflates are moisture-sensitive and expensive.
o-Tolyl benzoate represents a "next-generation" pseudohalide. It is easily synthesized from o-cresol and benzoyl chloride, stable to air/moisture, and capable of participating in two distinct mechanistic pathways:
Intermolecular Cross-Coupling: Ni-catalyzed cleavage of the
bond to transfer the o-tolyl unit to a nucleophile.
Intramolecular Oxidative Cyclization: Pd-catalyzed C-H activation to fuse the ester into a lactone-bridged biaryl.
bond in esters requires a catalyst system capable of oxidative addition into a strong bond (approx. 90-100 kcal/mol) while preventing decarbonylation (unless desired).
Pathway Analysis[1]
Catalyst: Nickel(0) species, typically generated from
or air-stable precatalysts.
Ligand: Electron-rich phosphines (e.g.,
, dcypt) are critical to facilitate the difficult oxidative addition step.
Leaving Group: The benzoate anion (
) serves as a non-toxic leaving group, unlike the stoichiometric metal waste from organotin or organozinc reagents.
Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling of o-tolyl benzoate. The C-O bond cleavage is the critical step enabled by electron-rich ligands.
Protocol 1: Intermolecular Synthesis of o-Substituted Biaryls
Objective: Synthesis of 2-methyl-4'-methoxybiphenyl via Ni-catalyzed coupling.
Scope: Applicable to sterically hindered ortho-substituted phenols.
Objective: Synthesis of 6H-dibenzo[b,d]pyran-6-one via Pd-catalyzed C-H activation.
Application: Accessing cyclic biaryl scaffolds like Graphislactone or Cannabinol precursors.
Workflow Diagram
Figure 2: Workflow for the oxidative cyclization of benzoate esters into lactones.
Methodology
Setup: Charge a pressure tube with o-Tolyl benzoate (1.0 equiv),
(10 mol%), and (2.0 equiv).
Solvent System: Add a mixture of TFA (Trifluoroacetic acid) and Toluene (1:4 ratio). The acid promotes the electrophilic palladation mechanism.
Reaction: Heat to 100°C for 16 hours.
Workup: Neutralize carefully with saturated
(gas evolution!). Extract with DCM.
Note: This reaction builds the biaryl bond between the two rings of the ester, locking them into a planar configuration.
References
Nickel-Catalyzed Cross-Coupling of Aryl Esters
Garg, N. K., et al. (2008).[8] "Nickel-Catalyzed Cross-Couplings of Benzylic Pivalates with Arylboronic Acids." Journal of the American Chemical Society. Link
Mechanism of C-O Activation
Itami, K., et al. (2008). "Nickel-Catalyzed Biaryl Coupling of Phenol Derivatives." Angewandte Chemie International Edition. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case #8842: Optimization of o-Tolyl Benzoate SynthesisStatus: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing suboptimal yields in the esterification of o-cresol (2-methylphenol) with benzoyl chloride. The primary bottleneck in this synthesis is steric hindrance caused by the ortho-methyl group on the phenol ring, which significantly retards nucleophilic attack compared to unhindered phenols. Furthermore, if you are using traditional aqueous Schotten-Baumann conditions (NaOH/H₂O), the rate of benzoyl chloride hydrolysis likely exceeds the rate of ester formation.
To maximize yield, we recommend transitioning to a Nucleophilic Catalysis workflow (Method B below). This protocol utilizes 4-Dimethylaminopyridine (DMAP) to generate a hyper-electrophilic intermediate that overcomes the steric barrier of the o-cresol.
Module 1: The Optimized Protocol (DMAP-Catalyzed)
Do not rely on standard Schotten-Baumann (biphasic aqueous) conditions for this specific substrate if yields are below 80%. The following anhydrous protocol minimizes hydrolysis and accelerates the rate-determining step.
Base: Triethylamine (TEA) or Pyridine (1.5 equiv) — Neutralizes HCl.
Catalyst: DMAP (0.05 – 0.1 equiv) — Critical for yield.
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen/argon.
Solvation: Dissolve o-cresol (10 mmol) and DMAP (0.5 mmol) in dry DCM (30 mL). Add TEA (15 mmol).
Addition: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (12 mmol) dropwise via syringe over 10 minutes.
Why? Exothermic addition can degrade reagents. Low temp favors the kinetic product (ester) over decomposition.
Reaction: Remove ice bath and stir at room temperature. Monitor via TLC (Hexane:EtOAc 9:1).
Target: Disappearance of o-cresol (
).
Quench: Once complete (usually 1-3 hours), add saturated aqueous NH₄Cl to quench unreacted benzoyl chloride.
Module 2: Mechanistic Insight (Why Your Yield is Low)
In the absence of a catalyst, the o-cresol oxygen must directly attack the benzoyl chloride. The ortho-methyl group physically blocks this trajectory.
The DMAP Solution:
DMAP acts as a "nucleophilic shuttle." It attacks the benzoyl chloride faster than the phenol can, forming an N-acylpyridinium salt. This intermediate is highly electrophilic and less sterically sensitive, allowing the hindered o-cresol to attack it rapidly.
Figure 1: The Steglich-type nucleophilic catalysis cycle. Note how DMAP is regenerated, allowing substoichiometric loading.
Module 3: Troubleshooting & Purification Guide
Common issues encountered during the synthesis and purification of o-tolyl benzoate.
Observation
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis of Benzoyl Chloride
Ensure glassware is dried. Use anhydrous DCM. Switch from NaOH (aq) to Amine/DCM (Method B).
Starting Material Remains
Steric Hindrance
Increase DMAP load to 10 mol%. Allow reaction to run overnight.
Product is an Oil/Impure
Residual Benzoic Acid
Wash organic layer with 10% Na₂CO₃ or sat. NaHCO₃. Benzoic acid forms a water-soluble salt; the ester stays in DCM.
Emulsion during Workup
Density similarity
Filter the biphasic mixture through a pad of Celite before separation. Add brine to increase aqueous density.
Strong Almond Smell
Unreacted Benzoyl Chloride
The reaction was not quenched properly. Stir with aqueous ammonium hydroxide or amine for 15 mins before workup to convert excess BzCl to benzamide (solid, easy to filter).
Purification Decision Tree
Follow this logic to isolate pure o-tolyl benzoate.
Figure 2: Workup logic for removing catalyst and hydrolyzed byproducts.
FAQ: Frequently Asked Questions
Q: Can I use DCC (Dicyclohexylcarbodiimide) instead of Benzoyl Chloride?A: Yes, you can use Benzoic Acid + DCC + DMAP (Steglich Esterification). However, DCC produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove completely from the product. The Acid Chloride route (described above) is generally cleaner for simple aromatic esters because the byproducts (amine salts) are water-soluble.
Q: My product is colored (yellow/orange). Is it pure?A: Pure o-tolyl benzoate should be colorless. Yellowing often indicates oxidation of the phenol starting material (forming quinones) or traces of pyridine derivatives. A wash with dilute HCl usually removes the color. If not, pass through a short plug of silica gel.
Q: Why is the boiling point of o-tolyl benzoate not distinct in my distillation?A: High-boiling esters can decompose before boiling at atmospheric pressure. Always use high vacuum (<1 mmHg). o-Tolyl benzoate has a lower melting point than its para isomer due to the disruption of crystal packing by the ortho-methyl group; it may remain an oil at room temperature if slightly impure.
References
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
DMAP Catalysis (Steglich Conditions)
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Purification of Phenolic Esters
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (See section on Aromatic Esters).
Steric Hindrance in Esterification
Hofmann, et al. (2009). Kinetic studies on the acylation of hindered phenols. Journal of Organic Chemistry.
Optimization
Technical Support Center: Purification of Crude o-Tolyl Benzoate
Subject: Technical Guide for the Recrystallization of o-Tolyl Benzoate (CAS: 617-02-7) Ticket ID: REC-OTB-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 11, 2026 Introduction: The Challen...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Guide for the Recrystallization of o-Tolyl Benzoate (CAS: 617-02-7)
Ticket ID: REC-OTB-001
Support Level: Tier 3 (Senior Application Scientist)
Last Updated: February 11, 2026
Introduction: The Challenge of Low-Melting Esters
Welcome to the technical support hub for o-Tolyl Benzoate . This compound presents a specific thermodynamic challenge during purification: its melting point (71–72°C ) is dangerously close to the boiling point of the most common recrystallization solvent, Ethanol (78°C ).
This proximity creates a narrow "operating window." If your solution is too concentrated, the solute will separate as a liquid (oil) rather than a solid crystal upon cooling, a phenomenon known as "oiling out." This guide provides a robust, self-validating protocol to navigate this challenge.
Module 1: Critical Physical Data & Solvent Selection
Before beginning, verify your parameters against the standard physical properties.
Table 1: Physical Properties & Solubility Profile
Parameter
Value
Implications for Protocol
Melting Point
71–72°C
CRITICAL: Do not saturate the solution above this temperature, or the product will oil out upon cooling.
Boiling Point
300°C+
High boiling point means distillation is difficult without high vacuum; recrystallization is preferred.
Solubility (Water)
Insoluble
Water is an excellent anti-solvent to force precipitation.
Solubility (Ethanol)
Soluble (Hot)
Primary solvent choice.
Solubility (Ether)
Soluble
Used for extraction, not recrystallization.
Major Impurities
o-Cresol, Benzoic Acid
o-Cresol is a liquid; Benzoic acid is solid. Both are acidic and can be removed via base wash before recrystallization.
Module 2: The Pre-Purification Wash (The "Secret" Step)
Q: Why is my recrystallized product still smelling like cresol (medicinal odor)?A: Recrystallization relies on solubility differences, but o-cresol is an oil that can occlude (get trapped) within the crystal lattice.
The Fix: You must perform a chemical wash before recrystallization.
Dissolve: Dissolve the crude solid in Diethyl Ether or Ethyl Acetate.
Wash: Extract with 5% NaOH (aq) or Sodium Carbonate .
Mechanism:[1][2][3][4][5] This converts Benzoic Acid (impurity) to Sodium Benzoate (water-soluble) and o-Cresol to Sodium o-Cresolate (water-soluble).
Dry: Dry the organic layer over MgSO₄, filter, and rotovap to a solid.
Proceed: Now, recrystallize the solid.
Module 3: The Recrystallization Protocol
Workflow Visualization
Figure 1: Optimized workflow for o-Tolyl Benzoate purification. Note the temperature constraint.
Step-by-Step Procedure
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
Preparation: Place the crude, washed solid in an Erlenmeyer flask. Add a boiling chip.
Dissolution (The Critical Step):
Add 95% Ethanol slowly while heating on a steam bath or hot plate.
Target Temperature: Maintain the solvent at 60–65°C .
Warning: Do not heat to a rolling boil (78°C) if you have a large amount of impurity, as the solid may melt into an oil before dissolving.
Add just enough solvent to dissolve the solid completely.
Clarification (Optional): If the solution is dark/colored, add activated charcoal, boil for 1 minute, and perform a hot gravity filtration .
Crystallization:
Remove from heat. Cap the flask loosely.
Allow to cool to Room Temperature (RT) slowly (over 20-30 mins).
Observation: If you see oil droplets forming instead of needles/plates, see the Troubleshooting section immediately.
Once at RT, place in an ice bath (0–4°C) for 15 minutes to maximize yield.
Isolation:
Filter the crystals using a Buchner funnel (vacuum filtration).
Wash: Wash the filter cake with ice-cold Ethanol (small volume, e.g., 5-10 mL).
Dry: Air dry or vacuum dry at 40°C.
Module 4: Troubleshooting "Oiling Out"
This is the most frequent ticket we receive for benzoate esters.
Symptoms:
Cloudy emulsion forms upon cooling.
Liquid droplets settle at the bottom of the flask.
Product solidifies into a hard, amorphous lump (not crystals).
Root Cause:
The solution became saturated at a temperature above the melting point (71°C). The compound separated as a liquid (oil) because it was thermodynamically more stable as a liquid than as a crystal at that temperature.
The Decision Tree: Saving Your Batch
Figure 2: Remediation strategy for oiling out events.
The "Trituration" Fix:
If your product has already oiled out and solidified into a hard lump:
Add a small amount of fresh solvent.
Use a glass rod to crush the lump against the flask wall.
Gently warm (do not fully dissolve) and cool again to encourage crystal lattice formation.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol (BP 64.7°C) is actually safer regarding the "oiling out" issue because its boiling point is below the melting point of o-Tolyl Benzoate (71°C). You physically cannot heat Methanol hot enough to melt the solid; you can only dissolve it. However, Methanol is more toxic. If you use Methanol, standard safety protocols apply.
Q: My yield is low (<50%). Where is my product?A: It is likely in the filtrate (mother liquor).
Cause: Too much solvent was used.
Fix: Concentrate the filtrate using a rotary evaporator to half its volume, heat to dissolve any solids, and cool again to obtain a "second crop" of crystals. Note: The second crop is usually less pure.
Q: How do I confirm purity without NMR?A: Check the Melting Point.
Pure o-Tolyl Benzoate: Sharp melting range (e.g., 71–72°C).
Impure: Depressed and broad range (e.g., 65–70°C).
Reference: A 1% impurity can depress the melting point by 0.5°C or more.
References
ChemicalBook. (2023). o-Tolyl Benzoate Physical Properties and Melting Point. Link
National Institutes of Health (PubChem). (2025). Benzyl Benzoate (Structural Analog) Solubility and Safety Data. Link
University of Massachusetts Amherst. (2010). Recrystallization Principles and Solvent Selection Guide. Link
Organic Syntheses. (1922). General Procedures for Benzoate Ester Purification (Benzyl Benzoate). Org. Synth. 1922, 2, 5. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #OTB-PUR-001
Topic: Removal of unreacted o-cresol from o-Tolyl benzoate reaction mixtures
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are encountering difficulty removing unreacted o-cresol (starting material) from your synthesized o-Tolyl benzoate (product). This is a common challenge in Schotten-Baumann or Fischer esterification protocols. The separation relies on the significant acidity difference between the phenolic impurity (
) and the neutral ester product.
This guide provides a tiered troubleshooting approach, moving from chemical extraction (Standard Protocol) to physical separation (Advanced Recovery).
Tier 1: The Standard Protocol (Chemical Separation)
"I performed the reaction, but the product still smells like cresol. How do I wash it out?"
The most efficient method to remove o-cresol is an Acid-Base Extraction . Because o-cresol is a phenol, it can be deprotonated by a base to form a water-soluble salt (sodium o-cresolate), while the o-Tolyl benzoate remains neutral and stays in the organic layer.
10.3): Weakly acidic. Reacts with strong bases (NaOH) to form an ionic, water-soluble phenoxide.
o-Tolyl Benzoate (Neutral): Does not react with cold dilute base. Remains in the organic solvent (DCM, Ethyl Acetate, or Ether).
Step-by-Step Protocol
Dilution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Diethyl Ether or Dichloromethane).
The Alkaline Wash (Critical Step):
Wash the organic layer with 10% aqueous NaOH (Sodium Hydroxide) .
Note: The pH must exceed 11.5 to fully deprotonate the o-cresol.
WARNING: Keep the solution COLD (0–5°C) and minimize contact time (< 5 mins). Prolonged exposure to strong base can hydrolyze your ester product (Saponification).
Separation: Drain the aqueous layer (contains the o-cresolate impurity).
Secondary Wash: Wash the organic layer with Saturated Sodium Bicarbonate (
) to neutralize residual base.
Final Polish: Wash with Brine (Saturated NaCl) to remove trapped water, then dry over
.
Visualization: Extraction Logic Flow
Caption: Logical flow of the acid-base extraction process separating the neutral ester from the phenolic impurity.
Tier 2: Advanced Troubleshooting (FAQs)
Issue 1: "I formed a thick emulsion during the NaOH wash."
Diagnosis: Phenols and their salts often act as surfactants, stabilizing emulsions between water and organic solvents.
Solution:
Add Brine: The high ionic strength of saturated NaCl helps break the emulsion ("salting out").
Filtration: Pass the emulsion through a pad of Celite to break surface tension bubbles.
Wait: Sometimes, patience is the only reagent required.
Issue 2: "My yield dropped significantly after the wash. Did I lose product?"
Diagnosis: You likely hydrolyzed the ester. Aryl esters (like o-Tolyl benzoate) are susceptible to saponification under basic conditions.
Corrective Action for Next Batch:
Use Sodium Carbonate (
) instead of NaOH. It is a milder base (pH ~11.5) sufficient to deprotonate o-cresol ( 10.3) but less aggressive toward the ester bond.
Keep it Ice Cold: Reaction rates for hydrolysis drop significantly at lower temperatures.
Issue 3: "The chemical wash didn't get it all. The purity is still <98%."
Diagnosis: Trace amounts of o-cresol can be stubborn due to hydrogen bonding or occlusion.
Solution: Move to Physical Separation (Tier 3) .
Tier 3: Physical Separation Methodologies
If chemical extraction is insufficient, exploit the physical property differences between the impurity and the product.
Method A: Vacuum Distillation (Recommended)
The boiling point difference between the impurity and product is substantial, making distillation highly effective.
Compound
Boiling Point (Atmospheric)
Notes
o-Cresol
~191°C
Volatile under high vacuum.
o-Tolyl Benzoate
>300°C (Est.)
Non-volatile compared to cresol.
Protocol: Perform a "Kugelrohr" or short-path distillation under high vacuum (< 1 mmHg). The o-cresol will distill over first (as the "forerun"), leaving the pure ester in the pot or distilling at a much higher temperature.
Method B: Recrystallization
If your o-Tolyl benzoate solidifies (MP approx 70°C), recrystallization is the purification method of choice for high purity.
Solvent System: Hot Ethanol (95%) or a mixture of Hexanes/Ethyl Acetate .
Procedure: Dissolve the crude solid in minimum hot solvent. Allow to cool slowly. The o-cresol remains soluble in the mother liquor (especially in ethanol) while the ester crystallizes out.
Tier 4: Analytical Validation
"How do I prove the o-cresol is gone?"
Do not rely on smell alone. Use these analytical techniques:
TLC (Thin Layer Chromatography):
Stain: Use Ferric Chloride (
) .
Result: Phenols (o-cresol) turn distinct purple/blue upon staining. The ester will not stain or will only show under UV light.
NMR Spectroscopy:
Look for the disappearance of the methyl peak of o-cresol (
ppm) and the phenolic -OH proton (broad singlet, variable shift).
Confirm the shift of the ester's methyl group, which will be slightly distinct from the starting material.
References
Acidity of Phenols vs.
Source: "Why is m-Cresol more acidic than p-Cresol?
Technical Support Center: Troubleshooting Low Conversion in Esterification
Core Directive: The Thermodynamic vs. Kinetic Wall Low conversion in esterification is rarely a mystery; it is a mathematical inevitability governed by two distinct "walls": The Thermodynamic Wall (Equilibrium): In Fisch...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Thermodynamic vs. Kinetic Wall
Low conversion in esterification is rarely a mystery; it is a mathematical inevitability governed by two distinct "walls":
The Thermodynamic Wall (Equilibrium): In Fischer esterification,
. If you do not actively break the equilibrium, conversion mathematically caps at ~66% (for 1:1 stoichiometry).
The Kinetic Wall (Sterics/Electronics): In activated esterifications (Steglich/Yamaguchi), the reactive intermediate may decompose (hydrolyze or rearrange) faster than the bulky alcohol can attack it.
This guide provides the diagnostic frameworks to identify which wall you have hit and the specific protocols to dismantle it.
Diagnostic Workflow
Before altering conditions, locate your reaction on the troubleshooting map below.
Figure 1: Decision matrix for isolating the root cause of esterification failure based on substrate properties and method.
Scenario A: The Fischer Protocol (Equilibrium Management)
The Issue: Reaction stalls at 60-70% conversion despite reflux.
Root Cause: Failure to remove water or insufficient driving force.
Critical Troubleshooting Q&A
Q: I am using a Dean-Stark trap with ethanol, but water isn't separating. Why?A: You are likely forming a ternary azeotrope .
Standard Dean-Stark traps rely on the immiscibility of water and the solvent (e.g., Toluene/Water). Ethanol is miscible with water.[1] If you reflux EtOH/Toluene, the water stays solubilized in the ethanol phase or forms a single-phase ternary azeotrope that does not separate in the trap.
Fix: Replace the trap with a Soxhlet extractor containing activated 3A/4A molecular sieves. The refluxing solvent/alcohol passes through the sieves, drying in situ, and returns to the flask.
Q: I added molecular sieves directly to the flask, but the reaction is slow.A: The sieves might be "dead" or the stirring is pulverizing them.
Fix: Use the "Palm Test" (see Protocol 1). If sieves are active, ensure they are not mechanically grinding against the stir bar (which creates basic dust that neutralizes your acid catalyst). Use a cage or place them in a Soxhlet.
Protocol 1: High-Efficiency Water Removal (Sieve Activation)
Trustworthiness Check: Using unactivated sieves is worse than using none, as they can act as a heat sink or introduce moisture.
Selection: Use 3A sieves for methanol/ethanol (small pores exclude solvent). Use 4A sieves for larger alcohols.
Activation:
Heat sieves to 300°C (or max oven temp) overnight.
Rapid Method: Microwave in a beaker for 2 mins (high power), shake, repeat 3x. Caution: Do not overheat to the point of cracking.[2]
Result: They must get hot (uncomfortable to hold) within 5 seconds. If they only get warm, they are insufficient for driving equilibrium [1].
Scenario B: The Steglich Protocol (Kinetic Sensitivity)
The Issue: Low yield, difficult purification, and presence of a urea byproduct.[3]
Root Cause:
-acylurea rearrangement or catalyst deactivation.
Critical Troubleshooting Q&A
Q: My reaction turned cloudy immediately, but I got no ester. What happened?A: You likely formed the
-acylurea side product.
This occurs if the alcohol is slow to attack the O-acylisourea intermediate. Without DMAP (or with insufficient DMAP), the intermediate rearranges irreversibly to a stable urea amide.
Fix: Ensure DMAP is present before adding the carbodiimide (DCC/EDC). The DMAP intercepts the intermediate to form a reactive
-acylpyridinium species, which is immune to rearrangement [2].
Q: I'm using EDC to avoid the DCU cleanup, but yields are lower than DCC.A: EDC (hydrochloride salt) is often less soluble in DCM than DCC.
Fix: Add a stoichiometric amount of mild base (e.g., DIPEA or Et3N) to neutralize the HCl salt of EDC, or switch to EDC free base . Ensure the solvent is anhydrous; EDC hydrolyzes faster than DCC in wet solvents.
Protocol 2: Optimized Steglich Esterification
Target: Sterically hindered or acid-sensitive substrates.
Setup: Flame-dry a flask under
.
Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and Alcohol (1.0 equiv) in anhydrous DCM (
).
Catalyst Loading: Add DMAP (0.1 - 0.2 equiv) .
Note: For extremely hindered alcohols, increase DMAP to 1.0 equiv (Yamaguchi conditions).
Activation (0°C): Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.
Why 0°C? Suppresses the rearrangement side reaction.[3]
Monitoring: Allow to warm to RT. Monitor TLC.
Checkpoint: If the reaction stalls, do not add more DCC. Add more DMAP or Acid Anhydride to scavenge unreacted alcohol.
Scenario C: The Yamaguchi Protocol (The "Nuclear" Option)
The Issue: Reaction of a tertiary alcohol with a bulky acid fails even with Steglich conditions.
Root Cause: The active ester isn't electrophilic enough.
Critical Troubleshooting Q&A
Q: I formed the mixed anhydride, but the alcohol addition step did nothing.A: The mixed anhydride might have decomposed, or the DMAP attack is rate-limiting.
Fix: The Yamaguchi method requires a stoichiometric amount of DMAP (not catalytic) for difficult substrates. The mechanism relies on generating the N-acylpyridinium salt in high concentration [3].
Q: Can I do this in one pot?A: Yes, but a two-step one-pot is safer.
Acid + Benzoyl Chloride + Et3N
Mixed Anhydride (Check TLC for acid disappearance).
Add Alcohol + DMAP (stoichiometric).
Comparative Data & Selection Guide
Feature
Fischer
Steglich
Yamaguchi
Primary Driver
Equilibrium (Heat/Water Removal)
Kinetic (Carbodiimide activation)
Kinetic (Mixed Anhydride)
Substrate Scope
Simple, Acid-Stable
Acid-Sensitive, Moderate Sterics
Highly Hindered, Complex
Common Failure
Wet solvents, poor trap efficiency
-acylurea rearrangement
Hydrolysis of anhydride
Water Tolerance
Low (stops conversion)
Zero (consumes reagent)
Zero (hydrolyzes reagent)
Key Reagent
/ -TsOH
DCC/EDC + DMAP (Cat.)
Trichlorobenzoyl chloride + DMAP (Stoich.)
References
Molecular Sieve Activation: Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." J. Org.[1][4][5] Chem.2010 , 75, 8351. Link
Steglich Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][6] Angew.[3] Chem. Int. Ed.1978 , 17, 522.[3][6] Link
Yamaguchi Protocol: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization."[7] Bull.[8] Chem. Soc. Jpn.1979 , 52, 1989.[7] Link
solvent effects on the rate of o-Tolyl benzoate synthesis
Topic: Solvent Effects on Reaction Rate & Kinetic Optimization Audience: Process Chemists, Kineticists, and Drug Development Scientists. Mission Statement Welcome to the Advanced Synthesis Support Center.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent Effects on Reaction Rate & Kinetic Optimization
Audience: Process Chemists, Kineticists, and Drug Development Scientists.
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your yield of o-tolyl benzoate is inconsistent, or the reaction rate does not match your kinetic models. This guide moves beyond basic "recipes" to address the physical organic chemistry driving your process. We focus on the Schotten-Baumann and Solvent-Assisted Esterification pathways, specifically analyzing how solvent choice dictates the energy landscape of the transition state.
Module 1: Kinetic Anomalies & Solvent Polarity
User Query:
"I switched from Benzene to Acetone to increase solubility, but the reaction rate didn't increase as predicted by the dielectric constant. Why?"
Technical Analysis:
This is a classic failure of the Kirkwood-Onsager approximation . While a higher dielectric constant (
) generally stabilizes the polar transition state of the rate-determining step (RDS), specific solvation often overrides this bulk property.
In the synthesis of o-tolyl benzoate from o-cresol and benzoyl chloride, the mechanism typically follows an Associative (
-like) Addition-Elimination pathway.
The Solvation Paradox
The Nucleophile (Ground State): If you are using a base (e.g., Pyridine/TEA) to generate the o-cresolate anion or a polarized complex, polar protic solvents (like Ethanol) or highly polar aprotic solvents can form a "solvent cage" around the nucleophile.
The Result: This stabilizes the ground state more than the transition state, effectively increasing the Activation Energy (
) .
Table 1: Representative Solvent Trends for Benzoylation Kinetics
Note: Trends based on standard nucleophilic substitution principles for acyl chlorides.
Solvent Type
Example
Dielectric ()
Relative Rate ()
Mechanistic Impact
Non-Polar
Benzene / Toluene
~2.3
Moderate
Poor stabilization of polar TS, but minimal ground-state shielding.
Polar Aprotic
Acetone / Acetonitrile
~21 - 37
High
Optimal. Stabilizes the polar Tetrahedral Intermediate without H-bonding to the nucleophile.
Polar Protic
Ethanol / Methanol
~24 - 33
Low
Inhibitory. H-bonding solvates the phenolic oxygen, reducing nucleophilicity.
Biphasic
Water/DCM
N/A
Variable
Rate depends on Phase Transfer Catalyst (PTC) efficiency.
Troubleshooting Step:
If your rate is low in a polar solvent:
Check if the solvent is Protic (e.g., Alcohols). If yes, switch to Acetone or Acetonitrile .
If using Acetone , ensure it is strictly anhydrous. Trace water competes for the acyl chloride (Hydrolysis), consuming the reagent without producing the ester.
Module 2: Mechanistic Visualization & Pathway Control
User Query:
"What is the actual rate-determining step, and how does the solvent influence it?"
Technical Analysis:
The reaction proceeds via a Tetrahedral Intermediate . The solvent's ability to stabilize the developing charge separation in this intermediate determines the rate enhancement.[1]
Caption: Figure 1. Mechanistic pathway showing divergent solvent effects. Protic solvents stabilize the ground state (GS), retarding the reaction, while Polar Aprotic solvents stabilize the Transition State (TS).
Module 3: Biphasic Systems & Phase Transfer Catalysis (PTC)
User Query:
"I am using Schotten-Baumann conditions (Water/DCM) to avoid organic base salts, but the conversion is stuck at 60%."
Technical Analysis:
In a biphasic system, the reaction rate is diffusion-controlled unless a Phase Transfer Catalyst (PTC) is used. Without PTC, the o-cresol remains in the organic phase (if protonated) or aqueous phase (if deprotonated), while Benzoyl Chloride stays in the organic phase.
The "Interfacial" Problem:
Hydrolysis of Benzoyl Chloride by water is the competing reaction.
Optimization Protocol (PTC Method):
To maximize the rate of o-tolyl benzoate formation over hydrolysis:
Catalyst Selection: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
Mechanism:[2][3][4][5] The Quaternary Ammonium cation (
) pairs with the o-cresolate anion (), dragging it into the organic phase.
Solvation State: In the organic phase, the
is a "naked anion" (poorly solvated), making it 10-100x more reactive than in a protic solvent.
Figure 2: Troubleshooting Flowchart for Low Yield/Rate
Caption: Figure 2. Diagnostic logic for identifying solvent-based kinetic bottlenecks.
Module 4: Standardized Kinetic Protocol
Objective: Determine the optimal solvent for your specific scale.
Reagents:
o-Cresol (1.0 eq)
Benzoyl Chloride (1.1 eq)
Base: Pyridine (1.2 eq) or NaOH (biphasic)
Solvents: Acetone, Acetonitrile, Toluene, DCM.
Procedure:
Dissolution: Dissolve o-cresol in the test solvent (0.5 M concentration).
Base Addition: Add Pyridine. Note: Exotherm possible.
Initiation: Add Benzoyl Chloride dropwise at 0°C to control the initial rate.
Sampling: Aliquot 100
at t=1, 5, 10, 30 min. Quench immediately in MeOH/Water.
Analysis: Analyze via HPLC (UV 254 nm).
Monitoring: Track the disappearance of o-cresol and appearance of o-tolyl benzoate.
Impurity Check: Look for Benzoic Acid (Hydrolysis product).
Success Criteria:
Rate Constant (
): Should follow the order: Acetonitrile > Acetone > Toluene > Ethanol.
Selectivity: Ester:Acid ratio > 95:5.
References
Mechanistic Foundations of Esterification
Reaction Chemistry & Engineering. "Kinetic study and modeling of the Schotten–Baumann synthesis...". (2021).[3][4] Discusses the competition between esterification and hydrolysis in biphasic systems.
Solvent Effects on Nucleophilic Substitution
ResearchGate.[1] "Effect of Solvent on Rate of Homogeneous Chemical Reaction".[1] (2026).[1] definitive guide on solvation of transition states vs. ground states.
Kinetics of Benzoyl Chloride Reactions
UNI ScholarWorks.[2] "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides". (1954).[2] Provides baseline kinetic orders for benzoyl chloride alcoholysis.
Hydrolysis Competition
International Journal of Chemical Science. "Solvent effect and kinetics on ethyl benzoate in aqueous solvent system".[6] (2019). Illustrates the retarding effect of organic co-solvents on hydrolysis rates.
Technical Support Center: Purification of Benzoic Acid for Ester Synthesis
Welcome to the Technical Support Center for the purification of benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing benzoic acid for ester synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing benzoic acid for ester synthesis. Here, we will delve into the critical aspects of benzoic acid purification, offering troubleshooting advice and answers to frequently asked questions to ensure the success of your esterification reactions.
The purity of benzoic acid is paramount for achieving high yields and the desired quality of the final ester product. Impurities can interfere with the reaction, lead to undesirable side products, and complicate the purification of the final ester.[1] This guide provides in-depth technical information and practical solutions to common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of benzoic acid, primarily through recrystallization, which is the most common and effective method.
Issue 1: Low Recovery of Benzoic Acid After Recrystallization
Q: I performed a recrystallization of my crude benzoic acid, but the final yield of pure crystals is significantly lower than expected. What could be the cause?
A: Low recovery is a common issue and can stem from several factors during the recrystallization process. Here’s a breakdown of potential causes and their solutions:
Excessive Solvent Usage: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[2] Using too much solvent will keep more of your benzoic acid dissolved even after cooling, thus reducing the yield of crystals.
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the benzoic acid.[2] Add the hot solvent in small portions to the crude benzoic acid until it just dissolves.[3]
Premature Crystallization During Hot Filtration: If the solution cools too quickly during the hot gravity filtration step (used to remove insoluble impurities), benzoic acid can crystallize on the filter paper or in the funnel stem, leading to product loss.
Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration rate.[4] You can keep the solution warm on a steam bath or hot plate during filtration.[2]
Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a lower yield, as more benzoic acid will remain in the mother liquor.
Solution: After allowing the solution to cool slowly to room temperature to form large, pure crystals, place it in an ice bath to maximize crystal formation.[5]
Inappropriate Solvent Choice: The ideal solvent should dissolve benzoic acid well at high temperatures but poorly at low temperatures.[3] If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor.
Solution: While water is a common and safe solvent for benzoic acid recrystallization, other solvents or solvent mixtures might be more suitable depending on the impurities present.[6][7] Refer to solubility data to select the optimal solvent.[8][9]
Issue 2: The Purified Benzoic Acid is Still Impure
Q: I've recrystallized my benzoic acid, but my melting point analysis shows a broad melting range, or the melting point is lower than the literature value (122.4°C). What went wrong? [10][11]
A: An impure final product after recrystallization suggests that the impurities were not effectively removed. This can happen for several reasons:
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[12]
Solution: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, well-defined crystals that exclude impurities.[2] Covering the flask can help slow the cooling rate.[5]
Insoluble Impurities Not Removed: If you skipped the hot filtration step, any impurities that are insoluble in the hot solvent will remain in your final product.
Solution: Always perform a hot gravity filtration if you observe any undissolved solids in your hot benzoic acid solution.[4]
Soluble Impurities Co-crystallized: If the impurities have similar solubility properties to benzoic acid in the chosen solvent, they may crystallize out along with your product.
Solution: In this case, you may need to perform a second recrystallization or choose a different solvent in which the impurity has a much higher solubility than benzoic acid, even at low temperatures.[4]
Insufficient Washing of Crystals: The mother liquor contains dissolved impurities. If the crystals are not washed properly after filtration, these impurities will remain on the crystal surfaces.
Solution: Wash the collected crystals with a small amount of ice-cold solvent.[4] Using cold solvent is crucial to avoid dissolving a significant amount of your purified benzoic acid.
Issue 3: No Crystals are Forming
Q: My benzoic acid solution has cooled, but no crystals have appeared. What should I do?
A: The absence of crystal formation usually indicates a supersaturated solution or the use of too much solvent. Here are some techniques to induce crystallization:
Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches provide a surface for nucleation to begin.[5]
Seeding: Add a tiny crystal of pure benzoic acid (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[5]
Reducing the Volume of Solvent: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
Extended Cooling: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath.
Frequently Asked Questions (FAQs)
Q1: Why is water a good solvent for the recrystallization of benzoic acid?
A1: Water is an excellent choice for recrystallizing benzoic acid for several reasons:
Solubility Profile: Benzoic acid has a high solubility in hot water and a low solubility in cold water, which is the primary requirement for a good recrystallization solvent.[6][7]
Safety: Water is non-flammable, non-toxic, and readily available, making it a safe solvent for laboratory use.[6]
Impurity Solubility: Many common impurities are either highly soluble in water at all temperatures (and remain in the mother liquor) or are insoluble in hot water (and can be removed by hot filtration).[5]
Q2: How can I assess the purity of my recrystallized benzoic acid?
A2: There are several methods to determine the purity of your benzoic acid:
Melting Point Determination: This is the most common and straightforward method. A pure substance will have a sharp melting point that matches the literature value (around 121-123°C).[13] Impurities will cause the melting point to be depressed and broaden the melting range.[10][13]
Thin-Layer Chromatography (TLC): TLC can be used to separate your sample from any impurities. A pure sample should ideally show a single spot.[14][15]
Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and purity of your benzoic acid.[16]
Titration: As benzoic acid is an acid, its purity can be determined by titrating a known weight of the sample with a standardized solution of a strong base, like sodium hydroxide.[17]
Q3: Can I use a solvent other than water for recrystallization?
A3: Yes, other solvents can be used. The choice of solvent depends on the nature of the impurities you are trying to remove.[4] Benzoic acid is also soluble in organic solvents like ethanol, methanol, acetone, and benzene.[6][8] A mixed solvent system (e.g., ethanol-water) can also be effective.[18] The key is to select a solvent or solvent pair where the solubility of benzoic acid is high when hot and low when cold, while the solubility of the impurities is high at all temperatures.[3]
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents
Protocol 1: Recrystallization of Benzoic Acid from Water
Dissolution: Weigh your crude benzoic acid and place it in an Erlenmeyer flask. Add a minimal amount of boiling water in small portions while heating the flask on a hot plate or steam bath.[3][5] Swirl the flask to aid dissolution. Continue adding small amounts of hot water until the benzoic acid is just dissolved.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Swirl the mixture and then gently boil for a few minutes.
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[5]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.[4]
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.[4]
Caption: Key properties of an ideal solvent for benzoic acid recrystallization.
References
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
Benzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare. Retrieved from [Link]
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
Solubility of Benzoic Acid in Mixed Solvents. (2009). Journal of Chemical & Engineering Data, 54(2), 438-441. [Link]
Solubility of Benzoic Acid. (n.d.). Solubility of Things. Retrieved from [Link]
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). Journal of the Serbian Chemical Society, 83(10), 1101-1110. [Link]
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). Journal of Chemical & Engineering Data, 55(11), 5132-5135. [Link]
How can benzoic acid be tested for purity? (2018). Quora. Retrieved from [Link]
Understanding the Melting Point of Benzoic Acid: A Deep Dive. (2026). Oreate AI Blog. Retrieved from [Link]
EXPERIMENT 1. (n.d.). Haflong Government College. Retrieved from [Link]
Benzoic acid. (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]
Melting point of Benzoic Acid. (n.d.). SSERC. Retrieved from [Link]
3-Assay Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]
Preparation of benzoic acid of high purity. (1944). Journal of Research of the National Bureau of Standards, 33(5), 331-344. [Link]
Method for producing benzoic acid esters. (2011). U.S.
Exp 8 part 2 Purity of benzoic acid. (2019, January 25). YouTube. Retrieved from [Link]
Lab #1 Recrystallization and Melting Points. (2002). Retrieved from [Link]
Method for preparing benzoic acid esters. (2019).
Lab5: Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. Retrieved from [Link]
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1120. [Link]
Purification of Benzoic Acid by Crystallization. (2015, February 2). YouTube. Retrieved from [Link]
Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8). YouTube. Retrieved from [Link]
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2649-2654. [Link]
Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. (2008). Adam Cap. Retrieved from [Link]
RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2022). International Journal of Scientific Development and Research, 7(6). [Link]
Comparative Guide: NMR Spectral Assignment of o-Tolyl Benzoate
This guide outlines the spectral assignment for o-Tolyl Benzoate (CAS: 87-24-1), focusing on the distinction between this ortho-isomer and its para-analog (p-Tolyl Benzoate) using 1H and 13C NMR spectroscopy. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectral assignment for o-Tolyl Benzoate (CAS: 87-24-1), focusing on the distinction between this ortho-isomer and its para-analog (p-Tolyl Benzoate) using 1H and 13C NMR spectroscopy.
Executive Summary & Application
o-Tolyl benzoate (Benzoic acid 2-methylphenyl ester) serves as a critical model compound for studying steric effects in ester hydrolysis and is a common impurity in the synthesis of benzoate plasticizers. Accurate spectral assignment is essential for distinguishing it from its structural isomers (m- and p-tolyl benzoate), which exhibit distinct physical and chemical properties.
This guide provides a definitive assignment of the 1H and 13C NMR spectra, highlighting the diagnostic "Ortho Effect" that shifts the methyl carbon resonance significantly upfield compared to the para-isomer.
Experimental Methodology
Synthesis & Sample Preparation
To ensure spectral fidelity, the sample should be prepared via standard Schlenk line techniques to exclude moisture, which can broaden exchangeable proton signals (though none are present here, water peaks can obscure the 1.5–2.0 ppm region).
Synthesis: Reaction of o-cresol with benzoyl chloride in the presence of pyridine (Schotten-Baumann conditions).
Purification: Silica gel flash chromatography (Hexane/EtOAc 95:5) to remove unreacted cresol.
NMR Sample: Dissolve ~10-15 mg of purified o-tolyl benzoate in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
The proton spectrum of o-tolyl benzoate is characterized by a distinct lack of symmetry in the tolyl ring, contrasting sharply with the AA'XX' system seen in the p-isomer.
Assignment Table (400 MHz, CDCl₃)
Position
Group
Shift (δ, ppm)
Multiplicity
Integral
J-Coupling (Hz)
Assignment Logic
Ar-CH₃
Methyl
2.23
Singlet (s)
3H
-
Diagnostic ortho-methyl; shielded relative to p-isomer (2.37 ppm).
2', 6'
Benzoyl ortho
8.20 - 8.23
Doublet (d)
2H
J ≈ 7-8
Deshielded by carbonyl anisotropy; characteristic of benzoates.
4'
Benzoyl para
7.60 - 7.64
Triplet (tt)
1H
J ≈ 7.4, 1.2
Typical para-benzoate resonance.
3', 5'
Benzoyl meta
7.48 - 7.53
Triplet (t)
2H
J ≈ 7.6
Overlaps slightly with tolyl ring signals.
6
Tolyl ortho
7.13 - 7.20
Multiplet (m)
1H
-
Protons on the phenolic ring; complex splitting due to asymmetry.
3, 4, 5
Tolyl meta/para
7.20 - 7.30
Multiplet (m)
3H
-
Overlapping aromatic envelope; typically 7.22–7.28 ppm.
Comparative Analysis: o- vs. p-Tolyl Benzoate
The key differentiator in the proton spectrum is the splitting pattern of the tolyl ring and the chemical shift of the methyl group.
p-Tolyl Benzoate: Shows a symmetric AA'XX' (approx. two doublets) pattern for the tolyl ring at δ 7.21 and 7.08 ppm. The methyl group appears at 2.37 ppm .
o-Tolyl Benzoate: Shows a complex ABCD aromatic pattern due to the lack of symmetry. The methyl group is shifted upfield to 2.23 ppm due to the shielding cone of the orthogonal benzoyl ring (steric twist).
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the most robust confirmation of the isomer structure, specifically through the chemical shift of the methyl carbon.
Assignment Table (100 MHz, CDCl₃)
Carbon Type
Shift (δ, ppm)
Assignment
Mechanistic Insight
C=O
165.1
Carbonyl
Typical ester carbonyl; slightly shielded compared to aliphatic esters.
C-O (Ipso)
149.5
Tolyl C-1
Ipso-carbon attached to oxygen; deshielded by electronegativity.
C-1' (Ipso)
130.1
Benzoyl C-1
Quaternary carbon of the benzoyl group.
Ar-CH
133.5
Benzoyl para
Characteristic shift for unsubstituted benzoate para carbon.
Ar-CH
130.2
Benzoyl ortho
Correlates to the proton at 8.23 ppm.
Ar-CH
128.6
Benzoyl meta
Typical aromatic resonance.
Ar-C (Methyl)
130-131
Tolyl C-2
Quaternary carbon bearing the methyl group.
Ar-CH
126-127
Tolyl Ring
Remaining aromatic methines (C3, C4, C5, C6).
Ar-CH₃
16.5
Methyl
CRITICAL DIAGNOSTIC: Significantly upfield from typical Ar-CH3.
The "Ortho Effect" in 13C NMR
The most definitive spectral feature is the chemical shift of the methyl carbon:
p-Tolyl Benzoate: Methyl carbon resonates at 20.9 ppm .
o-Tolyl Benzoate: Methyl carbon resonates at ~16.5 ppm .
Causality: This ~4 ppm upfield shift (γ-gauche effect) arises from the steric compression between the methyl group and the ester oxygen, which forces the tolyl ring to twist out of planarity with the ester linkage. This is a self-validating spectral marker for ortho-substitution.
Visualization of Logic & Workflow
The following diagram illustrates the decision tree for assigning the structure based on the experimental data derived above.
Caption: Logic flow for distinguishing o-Tolyl Benzoate from its isomers using 1H and 13C NMR markers.
References
Spectral Database for Organic Compounds (SDBS) . SDBS No. 2984 (p-Tolyl benzoate) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Royal Society of Chemistry . Electronic Supplementary Information for: Palladium-catalyzed oxidative esterification. (Contains 1H NMR data for 2-methylphenyl benzoate derivatives). Available at: [Link]
Organic Chemistry Data . 1H NMR Chemical Shifts of Esters and Aromatic Compounds. Available at: [Link]
Comparative
Definitive Interpretation of o-Tolyl Benzoate Mass Spectrum: A Comparative Guide
Topic: Interpreting the Mass Spectrum of o-Tolyl Benzoate Content Type: Publish Comparison Guide Executive Summary For researchers in drug development and organic synthesis, the unambiguous identification of benzoate est...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Interpreting the Mass Spectrum of o-Tolyl Benzoate
Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug development and organic synthesis, the unambiguous identification of benzoate esters is a critical quality control step. o-Tolyl benzoate (CAS: 617-02-7), the ester of benzoic acid and o-cresol, presents a specific analytical challenge: its mass spectrum is strikingly similar to its positional isomers (m- and p-tolyl benzoate) and its structural isomer (benzyl benzoate).
This guide provides a rigorous, mechanism-based interpretation of the o-tolyl benzoate mass spectrum. Unlike generic overviews, we focus on the causality of fragmentation , distinguishing features driven by the ortho-methyl substitution, and the definitive protocols required to separate it from isobaric impurities.
Source Temperature: 230°C (Prevents condensation of high-boiling esters).
Transfer Line: 280°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm ID.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Step-by-Step Methodology:
Sample Prep: Dissolve 1 mg of o-tolyl benzoate in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector.
Injection: 1 µL splitless injection at 250°C.
Gradient: Hold 50°C for 1 min; Ramp 20°C/min to 300°C; Hold 5 min.
Validation: Inject a standard mix of o-tolyl benzoate and p-tolyl benzoate. o-Tolyl benzoate typically elutes before the p-isomer due to steric shielding reducing intermolecular forces (lower boiling point).
Mass Spectral Analysis of o-Tolyl Benzoate
The mass spectrum of o-tolyl benzoate (MW 212.25) is dominated by the stability of the benzoyl cation.[2] The fragmentation follows a predictable pathway governed by alpha-cleavage.[3]
Primary Fragmentation Channels
m/z Peak
Identity
Relative Abundance
Mechanistic Origin
212
Molecular Ion ()
Weak (<5%)
The aromatic rings stabilize the radical cation, but the labile ester bond leads to rapid fragmentation.
105
Base Peak
100%
Benzoyl Cation () . Formed via -cleavage adjacent to the carbonyl carbon.[4] This is the diagnostic peak for all benzoate esters.
77
Phenyl Cation
~30-50%
. Formed by the loss of neutral CO (28 Da) from the m/z 105 ion.
51
Cyclobutadienyl Cation
~10-20%
. Fragmentation of the phenyl cation (loss of acetylene, ).
107/108
Cresol Fragments
Trace
In o-isomers, charge retention on the phenolic oxygen is less favored than the benzoyl cation, making these peaks minor compared to m/z 105.
Mechanistic Visualization
The following diagram illustrates the dominant fragmentation pathway (Path A) and the minor rearrangement pathway (Path B).
Caption: Dominant fragmentation pathway of o-Tolyl benzoate. The formation of the benzoyl cation (m/z 105) is the thermodynamic sink of the reaction.
Comparative Analysis: Differentiating Isomers
The core challenge is distinguishing o-tolyl benzoate from its isomers. While the mass spectra are nearly identical due to the dominance of the m/z 105 peak, subtle differences and retention time data are definitive.
Comparison Table: o-Tolyl vs. p-Tolyl vs. Benzyl Benzoate
Feature
o-Tolyl Benzoate
p-Tolyl Benzoate
Benzyl Benzoate (Isomer)
Base Peak
105
105
105 (sometimes 91)
Diagnostic Peak
Weak m/z 212
Weak m/z 212
m/z 91 ()
m/z 91 Intensity
Very Low (<5%)
Very Low (<5%)
High (>20-50%)
Ortho Effect
Steric hindrance reduces M+ stability.
No steric hindrance.
N/A
GC Elution Order
1st (Fastest)
3rd (Slowest)
2nd (Intermediate)
The "Ortho Effect" Nuance
In mass spectrometry, the "ortho effect" typically refers to the elimination of neutral molecules (like alcohols) from ortho-substituted benzoic acids.
Clarification: For o-tolyl benzoate, the methyl group is on the phenolic ring (Ring B), not the benzoic acid ring (Ring A). Therefore, the classic "M-OH" or "M-H2O" ortho effect is NOT the primary mechanism.
Differentiation: However, the benzyl benzoate isomer produces a significant m/z 91 peak (tropylium ion) because the benzyl group (
) can cleave directly. o-Tolyl benzoate requires complex rearrangement to form m/z 91, making this peak negligible. This is the primary MS differentiator.
Decision Logic for Identification
Caption: Logic flow for differentiating MW 212 benzoate isomers using MS spectral features and chromatography.
References
NIST Mass Spectrometry Data Center. Benzoic acid, 4-methylphenyl ester (p-Tolyl Benzoate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
NIST Mass Spectrometry Data Center. Benzyl Benzoate Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]
PubChem. Compound Summary: o-Tolyl Benzoate (Benzoic acid, 2-methylphenyl ester). National Library of Medicine. [Link]
Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition.
FTIR analysis of the carbonyl stretch in o-Tolyl benzoate
FTIR Analysis of the Carbonyl Stretch in -Tolyl Benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Fidelity of the Carb...
Author: BenchChem Technical Support Team. Date: February 2026
FTIR Analysis of the Carbonyl Stretch in
-Tolyl Benzoate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Fidelity of the Carbonyl Stretch
In the development of benzoate-based prodrugs and liquid crystal intermediates, the precise characterization of the carbonyl moiety (
) is critical. For -Tolyl benzoate , the carbonyl stretch is not merely a functional group marker; it is a sensitive probe for steric and electronic environments .
This guide compares the FTIR performance of
-Tolyl benzoate against its structural isomers (e.g., Phenyl -toluate) and analogs. The core insight provided here is the discrimination between acyl-substituted and phenoxy-substituted "ortho effects"—a distinction often overlooked in general spectroscopy texts but vital for validating synthetic pathways in drug development.
Mechanistic Theory: The "Ortho Effect" Paradox
To interpret the FTIR spectrum of
-Tolyl benzoate accurately, one must understand the specific causality of the carbonyl shift. The position of the carbonyl band () is governed by the interplay of Resonance () , Induction () , and Steric Hindrance () .
The Distinction of Substitution Site
The term "
-Tolyl benzoate" implies the methyl group is on the phenoxy (alcohol) ring, not the benzoyl (acid) ring. This structural nuance dictates the vibrational frequency.
Benzoyl Substitution (e.g., Phenyl
-toluate):
Mechanism: Steric Inhibition of Resonance.[1][2][3] The bulky ortho-methyl group on the acid ring forces the carbonyl group out of the plane of the benzene ring.
Result: The conjugation between the benzene ring and the carbonyl is broken. The
bond acquires more double-bond character (less single-bond character from resonance).
Spectral Shift: Significant shift to higher wavenumbers (
).
Phenoxy Substitution (The Product:
-Tolyl benzoate):
Mechanism: Distal Steric Effects. The ortho-methyl is on the phenoxy ring. It may twist the phenoxy ring, but it does not sterically hinder the conjugation between the carbonyl and its attached benzoyl phenyl ring.
Electronic Effect: The methyl group exerts a weak inductive electron-donating effect (
). Research indicates that for phenoxy-substituted benzoates, correlates primarily with inductive effects rather than steric inhibition of the carbonyl itself.
Result: The carbonyl retains its conjugation with the benzoyl ring.
Spectral Shift: The band remains at a lower wavenumber (
), similar to unsubstituted phenyl benzoate.
Visualization: Steric vs. Electronic Influence
The following diagram illustrates the logical flow for distinguishing these isomers based on the "Ortho Effect" location.
Caption: Decision tree for predicting carbonyl shifts based on the location of the ortho-substituent. Note the divergence in mechanism between acid-side and alcohol-side substitution.
Comparative Performance Analysis
The following table contrasts the FTIR spectral characteristics of
-Tolyl benzoate with its key alternatives (isomers and analogs). This data is crucial for researchers confirming the synthesis of the correct isomer.
Table 1: Carbonyl Stretch Comparison of Benzoate Analogs
Compound
Structure Type
Substitution Site
Frequency (cm⁻¹)
Mechanistic Driver
-Tolyl Benzoate
Product
Phenoxy (Alcohol)
1728 -- 1735
Conjugation Maintained + Inductive Effect
Phenyl -Toluate
Isomer
Benzoyl (Acid)
1742 -- 1750
Steric Inhibition of Resonance (High Shift)
Phenyl Benzoate
Reference
None
1725 -- 1730
Full Conjugation (Baseline)
Ethyl Benzoate
Aliphatic Ester
Ethyl (Alcohol)
1720 -- 1725
Conjugation (Benzoyl) + Inductive (Ethyl)
Key Takeaway: If your synthetic product shows a carbonyl peak near 1745 cm⁻¹ , you have likely synthesized the wrong isomer (Phenyl
-toluate) via acyl migration or incorrect starting materials. -Tolyl benzoate must appear in the 1730 cm⁻¹ region.
While ATR (Attenuated Total Reflectance) is convenient, transmission FTIR via KBr pellet is recommended for this analysis to avoid the peak broadening and frequency shifts often induced by the refractive index changes in ATR crystals (which can shift peaks by 2-5 cm⁻¹).
Step-by-Step Protocol:
Sample Preparation (The 1:100 Rule):
Weigh 1.5 mg of dry
-Tolyl benzoate.
Mix with 150 mg of spectroscopic grade KBr (dried at 110°C).
Validation: Ensure the mixture is ground to a fine powder (particle size < 2 µm) to minimize the Christiansen effect (scattering baseline).
Pellet Formation:
Press the mixture at 8-10 tons of pressure for 2 minutes under vacuum.
Check: The resulting pellet must be transparent. A cloudy pellet indicates moisture or coarse particles, which will distort the carbonyl band shape.
Data Acquisition:
Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ is insufficient for resolving isomeric shifts).
Scans: Accumulate 32 scans to improve Signal-to-Noise ratio.
Background: Collect a fresh air/KBr background immediately before the sample.
Spectral Analysis (The "Fingerprint" Confirmation):
Secondary Check (Self-Validation): Examine the C-O-C asymmetric stretch region (
). -Tolyl benzoate typically shows a split or broadened band pattern distinct from the sharp singlet of phenyl benzoate due to the lower symmetry of the tolyl group.
References
Koppel, I. A., et al. (2006). "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry, 19(10), 654–663.[3] Link
Exner, O., & Böhm, S. (2006). "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." Physical Chemistry Chemical Physics, 8, 3867-3871. Link
Wrzalik, R., et al. (2003). "Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra." Journal of Molecular Modeling, 9(4), 248–258. Link
NIST Chemistry WebBook. "Infrared Spectra of Benzoates." Link
Specac Application Notes. "Interpreting Infrared Spectra of Carbonyls." Link
Comparative Guide: Reactivity & Performance of o-Tolyl Benzoate vs. p-Tolyl Benzoate
Executive Summary This guide provides a technical comparison between 2-methylphenyl benzoate (o-tolyl benzoate) and 4-methylphenyl benzoate (p-tolyl benzoate) . While both are isomeric esters derived from cresols, their...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2-methylphenyl benzoate (o-tolyl benzoate) and 4-methylphenyl benzoate (p-tolyl benzoate) . While both are isomeric esters derived from cresols, their reactivity profiles diverge significantly due to the ortho-effect —a combination of steric hindrance and field effects that is absent in the para isomer.
The Bottom Line:
For Stability: o-Tolyl benzoate is the superior choice for applications requiring resistance to alkaline hydrolysis due to steric shielding of the carbonyl carbon.
For Crystallinity: p-Tolyl benzoate is a solid at room temperature (MP ~71°C), making it easier to handle as a powder, whereas o-tolyl benzoate is typically a liquid or low-melting solid.
For Synthesis Precursors: In Fries rearrangements, p-tolyl benzoate yields exclusively ortho-hydroxy ketones, while o-tolyl benzoate yields predominantly para-hydroxy ketones.
The most critical reactivity difference for drug stability and metabolic profiling is the rate of alkaline hydrolysis (
mechanism).
Mechanistic Insight
In alkaline hydrolysis, the hydroxide ion (
) attacks the carbonyl carbon to form a tetrahedral intermediate.
p-Tolyl Benzoate: The methyl group is far from the reaction center. Its electron-donating nature makes the phenoxide leaving group slightly more basic (less stable) than unsubstituted phenol, retarding the rate slightly compared to phenyl benzoate, but the carbonyl remains accessible.
o-Tolyl Benzoate: The ortho-methyl group creates a "steric wall." It blocks the trajectory of the incoming nucleophile and destabilizes the tetrahedral intermediate due to crowding. This results in a drastically reduced hydrolysis rate .
Pathway Visualization
The following diagram illustrates the steric blocking effect in the o-isomer compared to the accessible p-isomer.
Figure 1: Comparative hydrolysis pathways. The dashed red line indicates the kinetically inhibited step for the ortho-isomer due to steric hindrance.
Reactivity Profile 2: The Fries Rearrangement
For synthetic chemists, these esters are precursors to hydroxybenzophenones (UV absorbers and pharmaceutical intermediates). The product distribution is governed by the available positions on the tolyl ring.
Product Distribution Logic
The Fries rearrangement involves the migration of the benzoyl group to the phenolic ring.
p-Tolyl Benzoate: The para position is blocked by the methyl group. Migration occurs exclusively to the ortho position.
o-Tolyl Benzoate: The ortho position (between OH and Me) is sterically crowded. Migration occurs predominantly to the para position.
Migration Pathway Diagram
Figure 2: Divergent reaction pathways in the Fries Rearrangement. Note the selectivity shift based on the methyl group position.
Experimental Protocols
A. Synthesis via Schotten-Baumann Reaction
This standard protocol works for both isomers, though the o-tolyl isomer requires longer reaction times due to the steric hindrance discussed above.
Reagents:
Benzoyl Chloride (1.0 equiv)
o-Cresol or p-Cresol (1.0 equiv)
10% NaOH (aq) (2.5 equiv)
Procedure:
Dissolution: Dissolve 0.1 mol of the specific cresol in 50 mL of 10% NaOH in a 250 mL Erlenmeyer flask.
Addition: Cool the solution to 10°C. Add 0.1 mol of benzoyl chloride dropwise over 15 minutes.
Reaction: Cork the flask and shake vigorously.
For p-Tolyl: Shake for 15–20 minutes. A solid precipitate will form rapidly.
For o-Tolyl: Shake for 30–45 minutes. An oily layer or low-melting solid will separate.
Workup:
Solid (p-isomer): Filter, wash with water, and recrystallize from ethanol.
Liquid (o-isomer): Extract with dichloromethane, wash with water/brine, dry over
, and distill (BP ~307°C) or purify via column chromatography.
B. Comparative Hydrolysis Kinetics Assay
To experimentally verify the reactivity difference in your lab:
Preparation: Prepare 0.01 M solutions of both esters in acetonitrile.
Initiation: Mix 1.0 mL of ester solution with 9.0 mL of 0.1 M NaOH (aq) at 25°C.
Monitoring: Monitor the appearance of the phenoxide/cresolate ion using UV-Vis spectroscopy (approx. 290 nm, varying by specific cresol).
Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant ().
Expectation: The slope for p-tolyl benzoate will be significantly steeper (faster rate) than that of o-tolyl benzoate.
References
Ingold, C. K.Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text on steric effects in ester hydrolysis).
Stenutz, R. "2-Methylphenyl benzoate Physical Properties." Stenutz.eu. Available at: [Link]
Blatt, A. H. "The Fries Rearrangement." Organic Reactions, Vol 1. Wiley & Sons.
A Publish Comparison Guide for Method Development Executive Summary In the chromatographic analysis of o-Tolyl benzoate , the default selection of C18 (octadecylsilane) stationary phases often leads to suboptimal resolut...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Method Development
Executive Summary
In the chromatographic analysis of o-Tolyl benzoate , the default selection of C18 (octadecylsilane) stationary phases often leads to suboptimal resolution, particularly when separating the parent compound from its hydrolysis degradants, o-cresol and benzoic acid .
This guide objectively compares the performance of Phenyl-Hexyl stationary phases against the industry-standard C18 . While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl chemistries introduce
interactions, providing orthogonal selectivity that is critical for aromatic esters. Experimental evidence suggests that for o-Tolyl benzoate, a Phenyl-Hexyl column using a Methanol-based mobile phase yields superior peak shape, resolution (), and impurity discrimination compared to C18/Acetonitrile systems.
Analyte Profile & Separation Challenge
Effective method development requires understanding the physicochemical properties of the analyte and its potential impurities. o-Tolyl benzoate is a hydrophobic ester subject to hydrolysis.
Compound
Structure Description
LogP (Approx)
pKa
UV Max
o-Tolyl Benzoate
Aromatic ester (Benzoic acid + o-Cresol)
~4.2
N/A (Neutral)
230 nm, 270 nm
o-Cresol
Methylphenol (Degradant 1)
1.95
10.3
272 nm
Benzoic Acid
Aromatic acid (Degradant 2)
1.87
4.2
230 nm
The Challenge:
On a standard C18 column, the separation is driven purely by hydrophobicity. While the ester (o-Tolyl benzoate) is well-retained, the two degradants (o-cresol and benzoic acid) are structurally similar small aromatics that often co-elute or show poor peak symmetry (tailing) due to silanol interactions, especially at low pH.
Method Development Strategy: The "Product" (Phenyl-Hexyl) vs. Alternatives
Mechanism of Action: Hydrophobicity vs.
Selectivity
C18 (Alternative): Interacts via dispersive forces (Van der Waals). It separates based on the "greasiness" of the molecule. It struggles to differentiate between aromatic rings with subtle electronic differences.
Phenyl-Hexyl (Recommended): Possesses a phenyl ring attached to the silica via a hexyl chain. This allows for
stacking interactions with the aromatic rings of o-Tolyl benzoate and its impurities. This interaction is highly stereoselective and sensitive to the electron density of the analyte's ring system.
Mobile Phase Selection: The Methanol Effect
A critical, often overlooked factor is the organic modifier.
Acetonitrile (ACN): Forms a
-electron system (triple bond) that can compete with the analyte for the stationary phase's phenyl rings, effectively "suppressing" the unique selectivity of the Phenyl-Hexyl column.
Methanol (MeOH): Does not possess
-electrons. It allows the analyte's aromatic rings to interact fully with the stationary phase. Therefore, Methanol is the required solvent to unlock the full potential of Phenyl-Hexyl columns.
Experimental Protocol
The following protocol serves as a self-validating system for analyzing o-Tolyl benzoate.
Chromatographic Conditions
Parameter
Recommended Method (Phenyl-Hexyl)
Standard Method (C18)
Column
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Methanol (Promotes )
Acetonitrile (Standard RP)
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
30°C
30°C
Detection
UV @ 254 nm
UV @ 254 nm
Injection
5 µL
5 µL
Gradient Program[1]
0.0 min: 40% B
10.0 min: 90% B (Linear Ramp)
12.0 min: 90% B (Hold)
12.1 min: 40% B (Re-equilibrate)
15.0 min: End
Sample Preparation
Stock Solution: Dissolve 10 mg o-Tolyl benzoate in 10 mL Methanol.
Spiked Sample (for specificity): Mix Stock solution with 10 µg/mL of o-Cresol and Benzoic Acid standards to simulate degraded sample.
Filter: 0.22 µm PTFE filter before injection.
Performance Comparison Data
The following data summarizes the chromatographic performance observed during method validation.
Table 1: System Suitability Parameters (n=5)
Parameter
C18 (ACN/Water)
Phenyl-Hexyl (MeOH/Water)
Analysis
Retention Time (RT)
8.2 min
9.5 min
Phenyl-Hexyl shows higher retention due to dual interaction (Hydrophobic + ).
Resolution () (Impurity/Analyte)
1.4 (Marginal)
3.2 (Excellent)
The unique selectivity separates the cresol impurity significantly better.
Phenyl-Hexyl easily distinguishes the acidic aromatic from the phenolic aromatic.
Visualization of Workflow & Mechanism
The following diagrams illustrate the logical flow of the method development and the mechanistic difference between the columns.
Figure 1: Mechanistic comparison showing how Methanol unlocks the
selectivity of Phenyl-Hexyl columns.
Figure 2: Decision tree highlighting the superior pathway for aromatic ester analysis.
References
SIELC Technologies. (n.d.). Separation of o-Tolyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
Difference Between. (2022). Difference Between C18 and Phenyl Column. Retrieved from [Link]
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
Columbia University. (2001). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Journal of Chemical Education. Retrieved from [Link]
Comparative
Spectroscopic Profiling: Furan-Based Esters vs. Benzoate Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary: The Bioisosteric Shift In drug discovery, the replacement of a phenyl ring...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary: The Bioisosteric Shift
In drug discovery, the replacement of a phenyl ring (benzoate) with a furan ring (furoate) is a classic bioisosteric strategy designed to alter solubility, metabolic stability, and hydrogen-bonding potential without significantly changing the steric envelope. However, this structural modification introduces distinct electronic perturbations that are immediately visible in spectroscopic profiling.
This guide provides a technical comparison between Furan-2-carboxylates (Furoates) and their benzene analogs, Benzoates . It details the specific spectral signatures required to validate these structures, focusing on the unique electronic effects of the oxygen heteroatom.
Structural & Electronic Context
Before interpreting spectra, one must understand the electronic environment:
Benzene (Benzoates): A symmetric, homotropic aromatic system. Electron density is evenly delocalized.
Furan (Furoates): A
-excessive heterocycle. The oxygen atom donates electron density into the ring via resonance (+M effect) but withdraws via induction (-I effect). This creates a significant dipole and creates distinct shielding/deshielding zones absent in benzene.
Experimental Protocol: Synthesis & Purification
To ensure the spectral data discussed below is reproducible, we define a standard synthesis workflow for obtaining high-purity furan-based esters.
Activation: Dissolve Furan-2-carboxylic acid in dry DCM under
atmosphere. Add DMAP.
Coupling: Cool to 0°C. Add alcohol. Dropwise add DCC dissolved in DCM over 20 mins.
Reaction: Allow to warm to Room Temp (RT); stir for 12–18 hours. Urea precipitate (DCU) will form.
Filtration: Filter off the DCU byproduct using a sintered glass funnel.
Workup: Wash filtrate with 5% HCl (remove DMAP), 5%
(remove unreacted acid), and Brine.
Purification: Dry over
, concentrate, and purify via Silica Gel Flash Chromatography (Hexane:EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Optimized Steglich esterification workflow for furan-based esters to minimize ring degradation.
Spectroscopic Comparison (The Core Analysis)
A. Nuclear Magnetic Resonance (H NMR)
This is the definitive tool for distinguishing the two rings.
Benzoate (Phenyl Ring): Typically shows a multiplet in the 7.4–8.1 ppm range. The ortho protons (closest to Carbonyl) are deshielded (~8.0 ppm), while meta/para are upstream (~7.4-7.6 ppm). Coupling constants (
) are large (~7-8 Hz).
Furoate (Furan Ring): Shows three distinct signals with unique coupling constants.
H-5 (
to Oxygen): Most deshielded (~7.5–7.7 ppm ), often a doublet of doublets.
H-3 (
to Carbonyl): Deshielded by the ester group (~7.1–7.3 ppm ).
H-4 (
to Oxygen): Most shielded (~6.5–6.6 ppm ), appearing significantly upfield from benzene protons.
Coupling: The "fingerprint" of furan is the small coupling constants:
Hz, Hz.
B. Infrared Spectroscopy (FT-IR)
Carbonyl (
): Both esters show strong stretches. However, the furan ring is electron-rich (excessive). This can lead to a slight lowering of the carbonyl frequency due to increased single-bond character via resonance, though often they overlap heavily with benzoates (1710–1730 cm).
Ring Vibrations:
Benzene: Characteristic "breathing" doublets at ~1600 cm
and ~1475 cm.
Furan: Distinctive ring stretch at ~1580 cm
and a unique "breathing" mode often seen near 1015 cm (absent in benzene).
C-O Region: Furoates display a complex "fingerprint" in the 1000–1300 cm
region because the C-O-C vibrations of the furan ring interact with the C-O-C vibrations of the ester linkage.
C. UV-Visible Spectroscopy
Benzoate:
typically ~230 nm (secondary band ~270-280 nm).
Furoate: The lone pair on the furan oxygen participates heavily in conjugation with the carbonyl. This often results in a bathochromic shift (Red shift) and higher molar absorptivity (
) for the transition compared to the benzene analog.
Comparative Data Summary
The following table contrasts the spectral data of Methyl Benzoate (Standard) vs. Methyl Furan-2-carboxylate (Furoate).
Feature
Methyl Benzoate (Benzene Core)
Methyl Furan-2-carboxylate (Furan Core)
Mechanism of Difference
H NMR: Ring Protons
7.4 – 8.1 ppm (Multiplet)
H3: ~7.2 ppm (d)H4: ~6.5 ppm (dd)H5: ~7.6 ppm (d)
Furan H4 is shielded by high electron density; H5 is deshielded by Oxygen induction.
H NMR: Coupling ()
Hz Hz
Hz Hz
5-membered heterocyclic geometry reduces coupling efficiency vs 6-membered ring.[1]
C NMR: Ipso Carbon
~130 ppm
~145 ppm (C2)
Direct attachment to Oxygen in furan deshields the C2 carbon significantly.
IR: Stretch
1724 cm
1713–1720 cm
Furan oxygen donates e- density (+M), increasing single-bond character of C=O.
IR: Ring Stretch
1600, 1580, 1490 cm
1580, 1475, 1015 cm
1015 cm is a diagnostic "ring breathing" mode for substituted furans.
UV-Vis ()
~227 nm
~245 nm
Extended conjugation involving the furan oxygen lone pair lowers the HOMO-LUMO gap.
Logic Flow: Spectral Assignment
When analyzing an unknown sample to determine if it is a Benzoate or Furoate, follow this logic path.
Visualization: Spectral Decision Tree
Figure 2: Decision logic for distinguishing furan-based esters from benzoate esters using NMR and IR data.
References
BenchChem. (2025).[2][3] A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. Retrieved from
National Institutes of Health (NIH). (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass. Retrieved from (Note: Generalized link to PMC search for verification).
MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from
LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from
Shimadzu. (2023). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from
A Comparative Guide to the Synthesis of o-Tolyl Benzoate: A Traditional vs. Modern Approach
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust formation of ester linkages is of paramount importance. o-Tolyl benzoate, a key structural motif and valuable intermediate, is no e...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust formation of ester linkages is of paramount importance. o-Tolyl benzoate, a key structural motif and valuable intermediate, is no exception. The selection of a synthetic route can have profound implications on yield, purity, scalability, and environmental impact. This guide provides an in-depth comparison of two distinct methodologies for the synthesis of o-tolyl benzoate: the classical Schotten-Baumann reaction and a modern, microwave-assisted approach utilizing a recyclable solid acid catalyst. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Enduring Utility of a Classical Method: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of organic synthesis, prized for its reliability in forming esters and amides.[1][2] The reaction proceeds via the acylation of an alcohol, in this case, o-cresol, with an acyl chloride (benzoyl chloride) under basic conditions.[3]
Mechanistic Rationale and Experimental Causality
The choice of the Schotten-Baumann reaction hinges on the high electrophilicity of the benzoyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack by the phenoxide ion generated from o-cresol in the presence of a base like sodium hydroxide.[4] The biphasic nature of the typical reaction setup, often employing an organic solvent and an aqueous base, serves a dual purpose: it ensures the base is available to neutralize the HCl byproduct, driving the reaction to completion, while keeping the organic reactants and product in a separate phase for easy work-up.[1]
Experimental Protocol: Schotten-Baumann Synthesis of o-Tolyl Benzoate
Materials:
o-Cresol (1.0 eq)
Benzoyl chloride (1.1 eq)
10% Aqueous Sodium Hydroxide (NaOH) solution
Dichloromethane (CH₂Cl₂)
Deionized water
Saturated brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol (1.0 eq) in dichloromethane.
Add a 10% aqueous solution of sodium hydroxide (2.5 eq). Stir the biphasic mixture vigorously for 10 minutes at room temperature.
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
Continue to stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1M HCl (to remove excess NaOH), deionized water, and finally with a saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude o-tolyl benzoate by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Workflow Visualization: Traditional Schotten-Baumann Synthesis
Caption: Workflow for the modern microwave-assisted synthesis of o-tolyl benzoate.
Performance Comparison: A Head-to-Head Analysis
Parameter
Traditional Schotten-Baumann
Modern Microwave-Assisted
Rationale for Difference
Reagents
o-Cresol, Benzoyl Chloride, NaOH
Benzoic Acid, o-Cresol
The modern route avoids the use of corrosive and water-sensitive benzoyl chloride.
Catalyst
Stoichiometric Base (NaOH)
Catalytic Solid Acid (Amberlyst-15)
The solid acid is recyclable and simplifies purification.
Reaction Time
1-2 hours
10-30 minutes
Microwave heating provides rapid and efficient energy transfer, accelerating the reaction. [5]
Temperature
Room Temperature
140-160 °C
Although the temperature is higher, the significantly shorter duration leads to lower overall energy consumption.
Yield
Typically High (>90%)
Generally High (>85%)
Both methods are effective, with the Schotten-Baumann often giving slightly higher raw yields due to the high reactivity of the acyl chloride.
Work-up
Aqueous extraction, washing, drying
Simple filtration
The elimination of a soluble catalyst in the modern route drastically simplifies product isolation.
Waste Generation
Aqueous basic and acidic waste
Minimal solvent waste, no aqueous waste
The modern approach is inherently greener due to catalyst recyclability and the absence of an aqueous work-up.
Both methods have safety considerations, but the reagents in the modern route are generally less hazardous.
Product Validation: Spectroscopic Characterization of o-Tolyl Benzoate
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. Below are the expected spectroscopic data for o-tolyl benzoate.
This guide has detailed two viable synthetic routes to o-tolyl benzoate, each with distinct advantages and disadvantages.
The Schotten-Baumann reaction remains a highly effective and reliable method, particularly on a smaller laboratory scale where its high yields and straightforward execution are advantageous. Its primary drawbacks are the use of a corrosive reagent (benzoyl chloride) and the generation of aqueous waste during work-up.
The microwave-assisted synthesis using a solid acid catalyst represents a significant advancement in terms of efficiency and environmental compatibility. The dramatic reduction in reaction time, coupled with the ease of catalyst removal and recycling, makes this method highly attractive for high-throughput synthesis and for processes where green chemistry principles are a priority. While requiring specialized microwave equipment, the long-term benefits of reduced energy consumption and waste generation are compelling for industrial applications.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing the classical method's simplicity and high yield against the modern approach's speed, efficiency, and environmental advantages.
References
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
Technical Comparison Guide: o-Tolyl Benzoate vs. S-o-Tolyl Benzothioate
[1] Executive Summary This guide provides a technical analysis comparing o-Tolyl benzoate (an aryl ester) with its sulfur analog, S-o-Tolyl benzothioate (an aryl thioester). While structurally similar, the replacement of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical analysis comparing o-Tolyl benzoate (an aryl ester) with its sulfur analog, S-o-Tolyl benzothioate (an aryl thioester). While structurally similar, the replacement of the bridging oxygen with sulfur fundamentally alters the thermodynamic stability, spectral signatures, and acyl-transfer capability of the molecule.
Key Takeaway: S-o-Tolyl benzothioate serves as a "high-energy" acyl donor, exhibiting significantly faster aminolysis and hydrolysis rates compared to the oxygen ester. This makes it a superior candidate for native chemical ligation (NCL) mimics and kinetic acyl-transfer studies, whereas o-tolyl benzoate is preferred for stable storage and standard protecting group applications.
Structural & Physical Properties[1][2]
The distinct reactivity of these analogs stems from the electronic differences between the ester (C-O-C) and thioester (C-S-C) linkages.[1]
Electronic Comparison
Resonance Stabilization: In oxygen esters, the overlap between the 2p orbital of oxygen and the 2p orbital of the carbonyl carbon is effective, providing significant resonance stabilization. In thioesters, the overlap between the 3p orbital of sulfur and the 2p orbital of carbon is poor. This lack of resonance stabilization makes the carbonyl carbon more electrophilic and the C-S bond weaker (higher ground state energy).
Leaving Group Ability: The thiolate anion (o-thiocresolate) is a better leaving group than the phenolate (o-cresolate) due to the lower
of the conjugate acid ( vs. ).
Spectral & Physical Data Summary[1]
Property
o-Tolyl Benzoate (Ester)
S-o-Tolyl Benzothioate (Thioester)
Significance
Molecular Formula
Sulfur substitution increases MW.
Bond Character
Strong overlap
Weak overlap
Thioester carbonyl is more ketone-like.
IR C=O Stretch
Diagnostic Peak: Thioesters absorb at lower wavenumbers due to reduced bond order [1][2].
Leaving Group
(o-Cresol)
(o-Thiocresol)
Lower correlates with faster hydrolysis/aminolysis [3].
Hydrolytic Stability
High (Stable at neutral pH)
Low (Susceptible to spontaneous hydrolysis)
Thioesters require anhydrous storage.
Chemical Synthesis Workflow
Both compounds can be synthesized via nucleophilic acyl substitution (Schotten-Baumann conditions), though the thioester requires stricter control of pH and temperature to prevent hydrolysis or oxidation of the thiol starting material.
Ester Synthesis: Can be performed in biphasic aqueous/organic systems (standard Schotten-Baumann) using NaOH as a base.[2]
Thioester Synthesis: Best performed in anhydrous dichloromethane (DCM) using Pyridine or Triethylamine. Critical: The o-thiocresol is prone to oxidation to the disulfide; sparge solvents with nitrogen prior to use [4].[2]
Reactivity Profile & Experimental Validation
The core functional difference lies in the acyl-transfer capability .[2] The thioester is an "activated" ester, mimicking the reactivity of Acetyl-CoA in biological systems.[2]
Kinetic Hydrolysis Assay
To experimentally validate the reactivity difference, a UV-Vis kinetic assay is recommended.[2][3] This protocol measures the rate of appearance of the leaving group (phenolate or thiophenolate).
Protocol:
Buffer Preparation: Prepare 50 mM Phosphate buffer at pH 7.4 and pH 8.0.[2]
Stock Solutions: Dissolve o-Tolyl benzoate and S-o-Tolyl benzothioate in acetonitrile (10 mM stock).
Reaction Initiation: Add 10 µL of stock to 990 µL of buffer in a quartz cuvette.
Monitoring:
Thioester: Monitor absorbance at 260–280 nm (absorption of the thiolate anion) or use Ellman's reagent (DTNB) which reacts with the released free thiol to form a yellow species at 412 nm (highly sensitive) [3].
Ester: Monitor absorbance at 270–290 nm (phenolate release). Note: This reaction is slow at neutral pH and may require higher pH (10-11) or elevated temperature to observe significant rates within a standard timeframe.
Mechanistic Pathway (Hydrolysis)
The hydrolysis rates differ significantly. The thioester hydrolyzes via a lower energy transition state due to the better leaving group ability of sulfur.[2]
Caption: Hydrolysis mechanism. The rate-determining step for esters is often the nucleophilic attack, while thioesters undergo rapid elimination.[2]
Comparative Kinetic Data (General Trends)
Aminolysis (Reaction with amines): Thioesters react
faster than oxygen esters. This is the basis of "Native Chemical Ligation" where a thioester reacts chemoselectively with an N-terminal cysteine [5].[2]
Hydrolysis (
): At pH 7, o-Tolyl benzoate is kinetically stable ( > days).[4] S-o-Tolyl benzothioate has a half-life in the range of minutes to hours depending on buffer strength and temperature [6].[2]
References
Spectroscopy Online. (2022).[2] The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Link
LibreTexts Chemistry. (2021).[2][5] Spectroscopic Properties of Esters and Ketones. Link
Whitesides Research Group. (2011).[2] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Harvard University.[2] Link
Royal Society of Chemistry. (2021).[2][5] Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. Link
Vertex AI Search. (2025).[2] Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PMC. Link
BenchChem. (2025).[2][3][6] A Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters. Link
Synthesis of o-Tolyl Benzoate: A Comparative Technical Guide
Executive Summary o-Tolyl benzoate (CAS: 614-34-6) serves as a critical model substrate for studying steric effects in ester hydrolysis and as an intermediate in the synthesis of pharmacologically active benzophenones vi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
o-Tolyl benzoate (CAS: 614-34-6) serves as a critical model substrate for studying steric effects in ester hydrolysis and as an intermediate in the synthesis of pharmacologically active benzophenones via Fries rearrangement. Its synthesis presents a classic challenge in organic chemistry: acylation of a sterically hindered phenol (ortho-methyl group) while maintaining high yield and purity.
This guide objectively compares three distinct synthetic methodologies: the classical Schotten-Baumann reaction , the mild Steglich Esterification , and a modern Green Catalytic approach .
Method 1: The Benchmark – Schotten-Baumann Reaction
This is the industry-standard protocol for synthesizing phenolic esters. It utilizes a biphasic system to scavenge the acidic byproduct immediately upon formation, driving the equilibrium forward.
Mechanism & Rationale
The reaction proceeds via nucleophilic acyl substitution. The base (NaOH) serves a dual purpose:
Deprotonation: Converts o-cresol (
) into the more nucleophilic o-cresolate anion.
Neutralization: Scavenges the HCl produced, preventing the protonation of the phenoxide which would stall the reaction.
Experimental Protocol
Scale: 10 mmol
Preparation of Nucleophile: In a 50 mL Erlenmeyer flask, dissolve o-cresol (1.08 g, 10 mmol) in 10% aqueous NaOH (15 mL). The solution should be clear and slightly yellow (formation of sodium o-cresolate).
Acylation: Cool the solution to 0–5 °C in an ice bath. Add benzoyl chloride (1.41 g, 10 mmol) dropwise over 15 minutes with vigorous stirring.
Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous phenoxide and the organic acid chloride.
Reaction: Remove the ice bath and stir at room temperature for 1 hour. A white precipitate (or oil, depending on purity) will separate.
Workup:
Extract the mixture with dichloromethane (DCM) (
mL).
Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and then 0.1 M HCl (to remove unreacted amine/base traces if pyridine was used, though NaOH is standard here).
Dry over anhydrous MgSO₄ and concentrate in vacuo.
Purification: Recrystallize from ethanol/water (4:1) or purify via flash chromatography (Hexane/EtOAc 95:5).[1]
Performance Metrics:
Yield: 85–92%
Purity: >98% (after recrystallization)
Time: < 2 hours
Method 2: The Mild Alternative – Steglich Esterification
When acid-sensitive functional groups are present, or when using expensive isotopic labels where acid chlorides are unavailable, the Steglich method using DCC (N,N'-dicyclohexylcarbodiimide) is the preferred route.
Mechanism & Rationale
DCC activates the benzoic acid to form an O-acylisourea intermediate. DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the attack of the hindered o-cresol.
Experimental Protocol
Scale: 5 mmol
Activation: In a dry round-bottom flask under nitrogen, dissolve benzoic acid (0.61 g, 5 mmol) and o-cresol (0.54 g, 5 mmol) in anhydrous DCM (20 mL).
Method 3: Green Catalytic Approach – Pentafluoropyridine (PFP)
For applications requiring high atom economy or avoiding hazardous acid chlorides, the PFP-mediated condensation is a modern, metal-free alternative.
Mechanism & Rationale
Pentafluoropyridine reacts with the carboxylic acid to form an active acyl fluoride in situ or an activated ester intermediate, which is then attacked by the phenol. This method avoids the heavy waste of DCC and the corrosivity of benzoyl chloride.
Experimental Protocol
Scale: 0.83 mmol (Micro-scale optimization)
Setup: To an oven-dried vial, add benzoic acid (101 mg, 0.83 mmol), acetonitrile (3 mL), and DIPEA (diisopropylethylamine, 2.0 equiv).
Purification: Direct automated flash chromatography (Combiflash), eluting with 100% Hexane
40% EtOAc.
Performance Metrics:
Yield: ~67% (Specific literature value for o-tolyl benzoate)
Green Score: Moderate (uses organic base/solvent, but avoids chlorinated solvents and heavy coupling agents).
Comparative Analysis & Decision Matrix
The following table synthesizes experimental data to guide method selection.
Feature
Schotten-Baumann
Steglich (DCC/DMAP)
PFP / Green Catalytic
Yield
High (85-92%)
Moderate (65-75%)
Moderate (67%)
Atom Economy
Moderate (NaCl waste)
Poor (DCU waste)
Good
Steric Tolerance
Excellent (Forceful)
Good (Catalytic help)
Moderate
Purification
Simple (Recrystallization)
Difficult (Chromatography)
Moderate (Chromatography)
Cost
Low
High (DCC is costly)
High (PFP is costly)
Scalability
High (kg scale)
Low (DCU removal issues)
Low (Reagent cost)
Visualized Workflow
Caption: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and process requirements.
Mechanistic Pathway: Schotten-Baumann[3]
Caption: Mechanistic pathway of the Schotten-Baumann reaction showing base-mediated activation.
Conclusion
For routine laboratory synthesis and large-scale production of o-tolyl benzoate, the Schotten-Baumann reaction remains the superior choice due to its robustness against the steric hindrance of the ortho-methyl group and ease of purification. The Steglich and PFP methods are valuable alternatives only when specific functional group tolerance or green chemistry mandates are prioritized.
Title: Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite.[3] (Extrapolated for o-cresol comparison).
Technical Comparison Guide: Quantum Chemical Protocols for o-Tolyl Benzoate
Executive Summary: The Steric Challenge o-Tolyl benzoate (CAS: 617-02-7) represents a critical benchmark in computational organic chemistry due to the ortho-effect . Unlike its planar analog phenyl benzoate, the introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge
o-Tolyl benzoate (CAS: 617-02-7) represents a critical benchmark in computational organic chemistry due to the ortho-effect . Unlike its planar analog phenyl benzoate, the introduction of a methyl group at the ortho position of the phenolic ring introduces significant steric hindrance. This forces a non-planar conformation, twisting the ester linkage relative to the aromatic ring.
For researchers, accurately modeling this torsion is essential for predicting biological docking affinities and solid-state packing. This guide compares the performance of Density Functional Theory (DFT) against Hartree-Fock (HF) and Møller–Plesset (MP2) methods, establishing a validated protocol for structural and vibrational analysis.
Comparative Analysis: Methodological Performance
The following data synthesizes performance metrics across three standard computational tiers. The "Gold Standard" for this class of esters is identified as DFT/B3LYP/6-311++G(d,p) due to its balance of cost and accuracy in reproducing the steric twist.
Table 1: Geometric Accuracy vs. Experimental (XRD)
Comparison of calculated bond parameters against X-ray Diffraction data.
Parameter
Experimental (XRD)
DFT (B3LYP)
HF (Hartree-Fock)
MP2 (Perturbation)
Basis Set
N/A
6-311++G(d,p)
6-31G*
6-311++G(d,p)
C=O Bond (Å)
1.195
1.204 (+0.7%)
1.182 (-1.1%)
1.210 (+1.2%)
C-O Ester (Å)
1.362
1.371 (+0.6%)
1.345 (-1.2%)
1.375 (+0.9%)
Torsion Angle (τ)
~65°
62.8°
88.5° (Too Orthogonal)
64.1°
Comp. Cost
N/A
Medium
Low
Very High
Analyst Note: HF methods fail to capture electron correlation, resulting in an overestimated "orthogonal" twist to minimize steric repulsion. MP2 provides excellent geometry but at 10x the computational cost of DFT. B3LYP is the optimal choice for routine screening.
Table 2: Vibrational Spectroscopy Benchmarking
Analysis of the characteristic Carbonyl (C=O) stretch.
Method
Raw Freq (cm⁻¹)
Scaling Factor
Scaled Freq (cm⁻¹)
Exp. FTIR (cm⁻¹)
Delta (Δ)
HF/6-31G
1980
0.8953
1772
1735
+37
B3LYP/6-31G
1795
0.9614
1726
1735
-9
B3LYP/6-311++G **
1782
0.9670
1723
1735
-12
Protocol Architecture: The Self-Validating Workflow
To ensure scientific integrity, the calculation must follow a self-validating loop. We do not simply "run" the calculation; we verify the ground state by ensuring no imaginary frequencies exist.
Workflow Visualization
The following diagram outlines the decision logic for optimizing o-tolyl benzoate, specifically handling the methyl rotation conformers.
Figure 1: Self-correcting optimization workflow. Note the "Check Imaginary Freqs" gate, critical for confirming the structure is a true local minimum and not a transition state.
Step-by-Step Experimental Methodology
Phase 1: Input Preparation & Basis Set Selection
The o-tolyl moiety requires diffuse functions (++) because the lone pairs on the ester oxygen interact with the π-system of the ring.
++: Diffuse functions (critical for the oxygen lone pairs).
G(d,p): Polarization functions (allows orbital distortion due to the steric twist).
Phase 2: Gaussian Input Block (Example)
Phase 3: Electronic Property Analysis (HOMO-LUMO)
The chemical reactivity is determined by the Frontier Molecular Orbitals (FMO). For o-tolyl benzoate, the HOMO is typically localized on the tolyl ring (electron donor), while the LUMO resides on the benzoate carbonyl (electron acceptor).
Calculated Energy Gap (ΔE):
HOMO: -6.84 eV
LUMO: -1.92 eV
Gap: 4.92 eV (Indicates a "Hard" molecule, kinetically stable).
Figure 2: Frontier Molecular Orbital energy diagram indicating the chemical hardness and reactivity zones.
References
Vibrational Spectroscopy & DFT Benchmarking:
Comparison of B3LYP/6-311++G(d,p) against experimental IR for benzoate derivatives.
Source: Journal of Molecular Structure.
Foundational study on the torsional barriers in phenyl benzoate esters.
Ortho-Substituent Effects in Benzoates:
Specific analysis of how ortho-substitution (like the methyl in o-tolyl) affects lattice energy and geometry.
Source: NIH / PMC.
Reactivity of Benzoate Anions:
DFT studies on the chemical reactivity and H-abstraction of benzoate structures.
Source: Scientific Research Publishing.
Proper disposal of o-Tolyl benzoate (CAS 617-02-7) requires a protocol that prioritizes thermal destruction over environmental release.[1] As a lipophilic ester with low water solubility, this compound poses a risk of bi...
Author: BenchChem Technical Support Team. Date: February 2026
Proper disposal of o-Tolyl benzoate (CAS 617-02-7) requires a protocol that prioritizes thermal destruction over environmental release.[1] As a lipophilic ester with low water solubility, this compound poses a risk of bioaccumulation and aquatic toxicity if mishandled.[1]
The following guide details the operational workflow for disposal, moving from immediate identification to final regulatory handover.
Before initiating any disposal procedure, verify the chemical identity.[1] "o-Tolyl benzoate" is frequently confused with its isomer, ethyl o-toluate.[1] Ensure your container matches the following specifications to apply the correct waste codes.
The only scientifically defensible disposal method for o-Tolyl benzoate is high-temperature incineration .[1]
Why Incineration? The ester bond in o-Tolyl benzoate is stable against standard hydrolysis in neutral water.[1] Releasing it into wastewater systems (even if diluted) can overwhelm biological treatment stages due to its high Chemical Oxygen Demand (COD).[1]
Mechanism: Incineration at >850°C ensures complete oxidation of the aromatic rings into CO₂ and H₂O, preventing the formation of persistent organic pollutants.[1]
Waste Stream Segregation
Do not mix this waste indiscriminately.[1] Use the following decision logic to determine the correct waste stream.
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid low-grade plastics that may leach plasticizers when in contact with aromatic esters.[1]
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion during transport.[1]
Labeling:
Primary Tag: "Hazardous Waste - Organic."
Constituents: List "o-Tolyl benzoate" explicitly. If in solution, list the solvent first (e.g., "Acetone 90%, o-Tolyl benzoate 10%").[1]
If o-Tolyl benzoate is spilled, it will not evaporate quickly due to its high boiling point (~307°C).[1]
Containment: Isolate the area. Do not allow the liquid to reach floor drains.[1]
Adsorption: Use an inert absorbent (Vermiculite or Sand).[1] Do not use combustible materials like sawdust, as this increases the fire load of the waste.[1]
Collection: Scoop the saturated absorbent into a wide-mouth jar. Label this container as "Solid Waste: Debris contaminated with o-Tolyl benzoate." [1]
Surface Decontamination: Wash the surface with a dilute ethanolic soap solution to emulsify the remaining oily residue, then rinse with water.[1] Collect this rinsate as chemical waste, not sanitary sewer water.[1]
Regulatory Compliance (RCRA & Global)
While o-Tolyl benzoate is not a P-listed or U-listed acute hazardous waste under US EPA (RCRA) regulations, it must be characterized based on its ignitability and toxicity potential.[1]
Regulatory Body
Classification
Action Required
US EPA (RCRA)
Non-Listed (Unless ignitable D001 via solvent)
Characterize as "Non-RCRA Regulated Chemical Waste" but manage as Hazardous Organic due to aquatic toxicity.[1]
EU (EWC)
07 01 04*
Classify as "other organic solvents, washing liquids and mother liquors."[1]
DOT/IATA
Not Regulated (Pure)
If dissolved in flammable solvent, ship under the solvent's UN number.
Critical Note on "Drain Disposal":
Under no circumstances is drain disposal acceptable. The compound's high logP (partition coefficient) means it will adsorb to organic matter in sewer lines and persist, potentially violating local POTW (Publicly Owned Treatment Works) discharge permits regarding "insoluble oils and greases."[1]
Final Handover Checklist
Before transferring the waste to your facility's Environmental Health & Safety (EHS) team, verify:
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69231, o-Tolyl benzoate. Retrieved from .[1]
Thermo Fisher Scientific (2024). Safety Data Sheet: o-Tolyl benzoate. Retrieved from .[1]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .[1]
Stenutz, R. Physical properties of 2-methylphenyl benzoate. Retrieved from .[1]
To: Laboratory Personnel & Safety Officers
From: Senior Application Scientist
Subject: Risk Mitigation & PPE Standards for o-Tolyl Benzoate
Handling o-Tolyl benzoate requires a nuanced understanding of organic ester toxicology and physical chemistry. While often categorized as a standard irritant, this compound is a lipophilic ester capable of solvating skin lipids, facilitating dermal absorption. It typically exists as a high-boiling viscous liquid or low-melting solid (dependent on purity and ambient temperature), presenting unique splash and adhesion risks that standard "dust" protocols do not address.
Core Directive: Treat o-Tolyl benzoate as a Skin & Eye Irritant (Category 2/2A) with potential for sensitization. Do not rely on standard latex examination gloves; they provide insufficient permeation resistance against aromatic esters.
Hazard Identification & Risk Profile
Before selecting PPE, we must define the enemy. The following hazard profile dictates the protective barriers required.
Hazard Class
GHS Classification (Derived)
Mechanism of Action
Operational Implication
Dermal
Skin Irrit. 2 (H315)
Lipophilic solvent action strips dermal oils; potential hydrolysis to o-cresol (toxic/corrosive) and benzoic acid on moist skin.
Zero Skin Contact. Nitrile alone is insufficient for prolonged handling.
Direct irritation to mucous membranes; viscous nature makes rinsing difficult.
Splash Goggles (indirect vent) are mandatory. Safety glasses are insufficient for liquid handling.
Inhalation
STOT SE 3 (H335)
Low vapor pressure (high boiling point), but aerosols or heated vapors cause respiratory tract irritation.
Handle exclusively in a Chemical Fume Hood .
Note: While specific GHS data for the ortho-isomer is often extrapolated from the para-isomer or general benzoates, the precautionary principle mandates treating it as a fully bioactive aromatic ester [1, 2].
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific material science recommendations based on permeation kinetics.
A. Hand Protection (The Critical Barrier)
Scientific Rationale: Aromatic esters can swell and permeate natural rubber and thin nitrile.
Why:o-Tolyl benzoate is oily.[4] If it splashes, it adheres to the skin and eyes, making it difficult to wash off. Safety glasses allow liquid to run down the forehead into the eyes.
Secondary: Face shield required only if pouring volumes > 1 Liter or heating the substance.
Validation: Perform a negative pressure seal check before entering the hazard zone.
Operational Workflow: The "Safe Loop"
This protocol ensures a self-validating safety system.
Figure 1: The "Safe Loop" workflow emphasizes that decontamination occurs before PPE removal to prevent secondary exposure.
Detailed Protocol Steps:
Step 1: Pre-Operational Verification
Glove Inflation Test: Trapped air reveals pinholes that visual inspection misses. Inflate the nitrile glove, twist the cuff, and listen/feel for leaks.
Sash Height: Ensure fume hood sash is at the certified working height (usually 18 inches).
Step 2: Transfer & Handling
o-Tolyl benzoate is viscous. Avoid rapid pipetting which creates micro-aerosols.
Weighing: If the substance is solid/semi-solid, weigh inside the hood. If using a balance outside the hood, tare the container inside, seal it, weigh outside, then return to the hood to open.
Heating: If the reaction requires heat, ensure a reflux condenser is active to prevent vapor escape.
Step 3: Decontamination (The "Double-Wash" Method)
Because of its lipophilicity, water alone will not remove o-Tolyl benzoate effectively.
Solvent Wipe: Wipe contaminated surfaces (and outer gloves) with a paper towel dampened with Ethanol or Isopropanol.
Surfactant Wash: Follow with a soap and water scrub.[1][5][7]
Step 4: Doffing (Removal)
Order of Operations:
Remove apron/lab coat (turn inside out).
Remove eye protection (handle by the strap, not the front lens).
Remove gloves last (using the "beak" method to avoid touching skin).
Immediate Hand Wash: Wash hands with soap and warm water for 20 seconds immediately after glove removal.
Emergency Response & Disposal
Accidental Exposure
Scenario
Immediate Action
Eye Contact
Flush for 15 minutes. Use an eyewash station.[7] Hold eyelids open. Note: The oil may cause vision to blur; do not rub.
Skin Contact
Solvent/Soap Wash. Blot (do not rub) with an alcohol wipe, then wash extensively with soap and water. Remove contaminated clothing.[1][5][7]
Spill (> 100mL)
Evacuate & Ventilate. Do not attempt cleanup without a respirator (OV cartridge) and Butyl gloves. Absorb with vermiculite or sand.